Cycloviracin B1
Descripción
3-[16,22-Bis[[4,5-dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-yl]oxy]tricosyl]-14-[14-[4,5-dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-yl]oxy-20-hydroxyhenicosyl]-9,10,11,20,21,22-hexahydroxy-2,6,13,17,23,24-hexaoxatricyclo[17.3.1.18,12]tetracosane-5,16-dione has been reported in Allokutzneria albata with data available.
structure given in first source; isolated from Kibdelosporangium albatum
Propiedades
Fórmula molecular |
C83H152O33 |
|---|---|
Peso molecular |
1678.1 g/mol |
Nombre IUPAC |
3-[16,22-bis[[4,5-dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-yl]oxy]tricosyl]-14-[14-[4,5-dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-yl]oxy-20-hydroxyhenicosyl]-9,10,11,20,21,22-hexahydroxy-2,6,13,17,23,24-hexaoxatricyclo[17.3.1.18,12]tetracosane-5,16-dione |
InChI |
InChI=1S/C83H152O33/c1-51(87)36-28-26-34-40-53(108-82-77(103-4)72(98)65(91)58(47-85)113-82)38-30-22-19-15-12-9-13-17-21-25-33-43-56-45-63(89)106-50-60-67(93)69(95)74(100)79(115-60)110-55(44-62(88)105-49-61-68(94)70(96)75(101)80(111-56)116-61)42-32-24-20-16-11-8-6-7-10-14-18-23-31-39-54(109-83-78(104-5)73(99)66(92)59(48-86)114-83)41-35-27-29-37-52(2)107-81-76(102-3)71(97)64(90)57(46-84)112-81/h51-61,64-87,90-101H,6-50H2,1-5H3 |
Clave InChI |
UHXMKKIXCMBBAY-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Discovery and Isolation of Cycloviracin B1 from Kibdelosporangium albatum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of the discovery, isolation, and characterization of Cycloviracin B1, a novel antiviral antibiotic produced by the actinomycete Kibdelosporangium albatum (strain R761-7, ATCC 55061). This document details the fermentation process, extraction, purification, and physicochemical properties of this compound, presenting a comprehensive guide for researchers in natural product discovery and antiviral drug development.
Introduction
This compound is a macrolide antibiotic with potent antiviral activity, notably against Herpes Simplex Virus type 1.[1] It is produced by the soil organism Kibdelosporangium albatum, a species distinguished by its formation of long, straight spore chains and sporangium-like structures on its aerial mycelium.[2] The unique acylsaccharide structure of this compound, established through degradation and spectroscopic analysis, sets it apart as a promising candidate for further antiviral research.[1] This guide synthesizes the available scientific literature to provide a detailed protocol for its isolation and characterization.
Fermentation of Kibdelosporangium albatum
The production of this compound is achieved through submerged fermentation of Kibdelosporangium albatum. The following protocols outline the seed culture preparation and production fermentation.
Seed Culture
A two-stage seed culture process is employed to ensure a robust inoculum for the production fermenter.
-
First Stage Seed Culture: A loopful of the spore and mycelial suspension of K. albatum R761-7 is inoculated into a 50 ml test tube containing 10 ml of seed medium. The culture is incubated at 30°C for 72 hours on a rotary shaker.
-
Second Stage Seed Culture: The resulting first stage seed culture (10 ml) is then transferred to a 500 ml Erlenmeyer flask containing 100 ml of the same seed medium and incubated under the same conditions for 48 hours.
Production Fermentation
The production of this compound is carried out in a 20-liter jar fermenter.
-
Inoculation: 500 ml of the second stage seed culture is used to inoculate 10 liters of production medium.
-
Fermentation Conditions: The fermentation is conducted at 30°C with aeration at 10 liters/minute and agitation at 250 rpm for a period of 96 hours.
Fermentation Media Composition
The composition of the seed and production media is crucial for optimal growth and secondary metabolite production.
| Component | Seed Medium ( g/liter ) | Production Medium ( g/liter ) |
| Soluble Starch | 20 | 30 |
| Glucose | 10 | - |
| NZ-case | 5 | - |
| Yeast Extract | 5 | - |
| Bacto-peptone | - | 5 |
| Meat Extract | - | 3 |
| CaCO₃ | 1 | 4 |
| pH | 7.0 (before autoclaving) | 7.0 (before autoclaving) |
Isolation and Purification of this compound
The isolation and purification of this compound from the fermentation broth involves a multi-step process of extraction and chromatography. An overview of this workflow is presented below.
Caption: Workflow for the isolation and purification of this compound.
Extraction
-
The 18-liter fermentation broth is centrifuged to separate the mycelial cake from the supernatant.
-
The mycelial cake is extracted twice with 5 liters of acetone.
-
The acetone extracts are combined and filtered.
-
The filtrate is concentrated in vacuo to yield a 1-liter aqueous concentrate.
-
This concentrate is then extracted with an equal volume of ethyl acetate.
-
The ethyl acetate layer is collected and concentrated to dryness, yielding approximately 15 g of an oily residue.
Chromatographic Purification
-
Silica Gel Chromatography: The oily residue is subjected to column chromatography on 500 g of silica gel (Wako-gel C-200). The column is eluted with a chloroform-methanol solvent system. The active fractions are pooled and concentrated to give 1.2 g of a crude powder.
-
Sephadex LH-20 Chromatography: The crude powder is further purified by column chromatography on Sephadex LH-20, eluting with chloroform-methanol (1:1).
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification step is performed using preparative HPLC on a Capcell Pak C18 column. The column is eluted with 85% acetonitrile to yield 25 mg of pure this compound.
Physicochemical Properties of this compound
The purified this compound exhibits the following physicochemical properties:
| Property | Value |
| Appearance | Colorless prisms |
| Molecular Formula | C₆₄H₁₁₄O₂₂ |
| Molecular Weight | 1242 |
| Melting Point | 142 - 145 °C |
| Optical Rotation ([α]D²⁵) | +19.5° (c 0.5, CHCl₃) |
| UV λmax (MeOH) | 232 nm (ε 10,000) |
| Solubility | Soluble in methanol, ethanol, chloroform, acetone, ethyl acetate, and DMSO. Insoluble in water and n-hexane. |
| Color Reactions | Positive for iodine and sulfuric acid. Negative for ninhydrin. |
Structural Elucidation
The structure of this compound was determined to be a unique acylsaccharide through a combination of degradation studies and spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance (NMR).[1] While a detailed analysis of the structural elucidation is beyond the scope of this guide, it is noteworthy that the complete stereochemistry was later established through total synthesis.[3][4]
Biological Activity
This compound demonstrates weak activity against Gram-positive bacteria but exhibits potent antiviral activity against Herpes Simplex Virus type 1.[1] This selective antiviral activity underscores its potential as a lead compound for the development of new antiviral therapies.
Conclusion
This technical guide provides a comprehensive overview of the discovery and isolation of this compound from Kibdelosporangium albatum. The detailed protocols for fermentation, extraction, and purification, along with the physicochemical and biological properties, offer a valuable resource for researchers interested in this novel antiviral compound. The unique structure and potent biological activity of this compound warrant further investigation into its mechanism of action and potential therapeutic applications.
References
- 1. New antiviral antibiotics, cycloviracins B1 and B2. I. Production, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kibdelosporangium albatum sp. nov., producer of the antiviral antibiotics cycloviracins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of the antiviral glycolipid cycloviracin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure assignment, total synthesis, and antiviral evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Cycloviracin B1: Unraveling the Mechanism of a Potent Antiviral Agent
Cycloviracin B1 is an antibiotic with a unique acylsaccharide structure.[1] Early research identified its significant potential as an antiviral agent, demonstrating strong activity against HSV-1.[1] Subsequent studies have focused on the total synthesis of this complex molecule, a critical step for enabling further biological investigation. These synthetic efforts have confirmed that the complete and specific stereochemistry of this compound is crucial for its antiviral properties.
However, a thorough review of existing literature reveals a gap in the understanding of how this compound exerts its antiviral effects at a molecular level. Key information that is currently unavailable includes:
-
Specific Molecular Target(s): It is not known which specific viral or host cell proteins or other macromolecules this compound interacts with to inhibit viral replication.
-
Affected Signaling Pathways: There is no information on the cellular signaling cascades that may be modulated by this compound.
-
Stage of Viral Life Cycle Inhibition: It has not been determined whether this compound acts as a viral entry inhibitor, a replication inhibitor, or if it affects other stages such as viral assembly or release.
-
Quantitative Antiviral Data: Publicly available data on the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) of this compound against HSV-1 or other viruses are scarce.
-
Detailed Experimental Protocols: Specific methodologies for assays used to investigate the mechanism of action of this compound have not been published.
Without this fundamental information, it is not possible to construct the detailed technical guide as requested, which would include structured tables of quantitative data, detailed experimental protocols, and visualizations of signaling pathways. Further research is required to elucidate the mechanism of action of this compound to fully understand its therapeutic potential and to enable the development of this promising antiviral compound.
References
Cycloviracin B1: A Technical Overview of its Antiviral Activity Against Herpes Simplex Virus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloviracin B1, a novel glycolipid antibiotic produced by Kibdelosporangium albatum, has demonstrated significant antiviral properties, particularly against Herpes Simplex Virus type 1 (HSV-1).[1] This technical guide provides a comprehensive summary of the available scientific data on the anti-HSV activity of this compound, intended to inform researchers and professionals in the field of antiviral drug development. While research indicates potent activity against HSV-1, and also notes activity against Herpes Simplex Virus type 2 (HSV-2), publicly available data on the latter is less specific.
Quantitative Antiviral Data
| Compound | Virus Strain | Assay Type | Efficacy Metric | Value | Cell Line | Cytotoxicity (CC50) | Reference |
| This compound | Herpes Simplex Virus Type 1 (HSV-1) | Dye-Uptake | ID50 | 5 µg/mL | Vero | > 50 µg/mL | [2] |
ID50 (50% Inhibitory Dose): The concentration of a substance that inhibits a biological process (in this case, viral replication) by 50%.
Experimental Protocols
Detailed experimental protocols for the antiviral testing of this compound are not extensively published. However, based on the reported use of a dye-uptake assay, a generalized methodology can be described. This method is a common approach for evaluating the in vitro efficacy of antiviral compounds.
Dye-Uptake Assay for Antiviral Activity (Generalized Protocol)
This assay measures the ability of a compound to protect cells from the cytopathic effect (CPE) induced by a viral infection. The viability of the cells is determined by their ability to take up a vital dye, such as Neutral Red.
1. Cell Culture and Seeding:
- Vero cells (a lineage of kidney epithelial cells from an African green monkey) are cultured in appropriate media (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics.
- Cells are seeded into 96-well microtiter plates at a density that allows for the formation of a confluent monolayer within 24 hours.
2. Viral Infection:
- The cell monolayer is infected with a predetermined titer of HSV-1.
- A virus-free control and a no-cell control are included.
3. Compound Treatment:
- Immediately after infection, the culture medium is replaced with fresh medium containing serial dilutions of this compound.
- A positive control (e.g., Acyclovir) and a negative control (vehicle) are run in parallel.
4. Incubation:
- The plates are incubated at 37°C in a humidified 5% CO2 atmosphere for a period sufficient to allow for the development of viral CPE in the untreated, infected wells (typically 48-72 hours).
5. Cell Viability Assessment (Dye-Uptake):
- The culture medium is removed, and the cells are incubated with a solution of a vital dye (e.g., Neutral Red).
- After an incubation period, the cells are washed to remove the excess dye.
- The incorporated dye is then extracted from the viable cells using a solubilization solution (e.g., a mixture of ethanol (B145695) and acetic acid).
- The absorbance of the extracted dye is measured using a microplate reader at an appropriate wavelength.
6. Data Analysis:
- The 50% inhibitory dose (ID50) is calculated by determining the concentration of this compound that results in a 50% protection of the cells from viral CPE compared to the untreated virus control.
Visualizations
Experimental Workflow: Antiviral Screening
The following diagram illustrates a general workflow for screening compounds for antiviral activity, such as the evaluation of this compound.
References
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Cycloviracin B1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cycloviracin B1 is a complex macrolide antibiotic with potent antiviral properties. Isolated from Kibdelosporangium albatum, its intricate structure and stereochemistry have been the subject of significant synthetic and analytical efforts. This guide provides a detailed overview of the chemical structure, absolute stereochemistry, and the key experimental approaches used in the elucidation of these features. While the precise signaling pathways modulated by this compound remain to be fully elucidated, its mechanism of action is understood to involve the inhibition of viral replication.
Chemical Structure and Stereochemistry
This compound is a large, complex glycolipid macrolide. Its structure is characterized by a central 32-membered C2-symmetrical macrodiolide core, to which two long, functionalized fatty acid chains are attached. These side chains are further glycosylated with 2-O-methyl-D-glucose and D-glucose units.
The molecular formula of this compound is C₈₃H₁₅₂O₃₃. The definitive elucidation of its complex three-dimensional structure was a significant challenge, ultimately resolved through a combination of extensive spectroscopic analysis and, most crucially, total chemical synthesis.
Stereochemical Configuration
The absolute stereochemistry of the numerous chiral centers within this compound was a key focus of research. The first total synthesis of this compound provisionally established the configuration of the chiral centers on the lateral fatty acid chains.[1] Subsequent detailed studies, including the synthesis of various stereoisomers of the macrodiolide core, definitively confirmed the absolute stereochemistry.[2]
The established absolute configuration of the six chiral centers on the two fatty acid side chains is (3R, 19S, 25R, 3'R, 17'S, 23'R) .[1][2][3] This determination was a critical step in understanding the structure-activity relationship of this potent antiviral agent.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈₃H₁₅₂O₃₃ | [4] |
| Molecular Weight | 1694.1 g/mol | |
| Appearance | Colorless powder | |
| Solubility | Soluble in methanol (B129727) and chloroform |
Experimental Protocols for Structural Elucidation and Synthesis
The determination of the complex structure of this compound relied on a combination of advanced spectroscopic techniques and a highly sophisticated total synthesis strategy.
Spectroscopic Analysis
Initial structural elucidation was achieved through extensive spectroscopic analysis, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR techniques (e.g., COSY, HMQC, HMBC) were instrumental in establishing the connectivity of the atoms within the molecule.[3] Comparison of the ¹³C NMR shifts of the anomeric positions of the glycosides in synthetic stereoisomers with the natural product was a key method for determining the absolute configuration of the aglycones.[2][3]
-
Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the elemental composition and molecular weight of this compound.
Total Synthesis
The unambiguous confirmation of the structure and stereochemistry of this compound was achieved through its total synthesis. The synthetic strategy was a landmark achievement in natural product synthesis and involved several key steps:
-
Two-Directional Synthesis Strategy: The synthesis of the C2-symmetrical macrodiolide core was accomplished using a highly efficient two-directional approach.[2]
-
Template-Directed Macrodilactonization: The formation of the large 32-membered lactone ring was achieved through a template-directed macrodilactonization reaction.[2]
-
Julia-Kocienski Olefination: This reaction was employed for the crucial carbon-carbon bond formation to attach the fatty acid side chains to the macrocyclic core.[2]
-
Stereocontrolled Glycosylation: The attachment of the sugar moieties to the fatty acid chains was achieved with high stereocontrol.
The successful total synthesis not only confirmed the proposed structure but also provided access to synthetic this compound and its analogs for further biological evaluation.[2]
Visualization of Chemical Structure
The following diagram illustrates the chemical structure of this compound, highlighting its macrocyclic core and glycosylated fatty acid side chains.
References
- 1. Total synthesis of the antiviral glycolipid cycloviracin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure assignment, total synthesis, and antiviral evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New antiviral antibiotics, cycloviracins B1 and B2. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A concise synthesis of the fully functional lactide core of cycloviracin B with implications for the structural assignment of related glycolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Uncharted Biosynthetic Pathway of Cycloviracin B1 in Allokutzneria albata
A comprehensive review of existing literature reveals a significant knowledge gap in the scientific community's understanding of the biosynthetic pathway of Cycloviracin B1, a potent antiviral compound. While the producing organism has been identified and its genome sequenced, the specific genes and enzymatic machinery responsible for the synthesis of this complex macrolide remain uncharacterized. This lack of data precludes the development of an in-depth technical guide on the core biosynthesis of this compound at this time.
This compound is a secondary metabolite produced by the actinomycete Allokutzneria albata (formerly known as Kibdelosporangium albatum), specifically strain R761-7 (ATCC 55061). The genome of this strain has been sequenced and is known to harbor a substantial number of biosynthetic gene clusters (BGCs), which are typically responsible for the production of such complex natural products. These clusters often contain genes encoding for large, modular enzymes like polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs).
Given the chemical structure of this compound, a macrolide with a complex polyketide backbone, it is highly probable that its biosynthesis involves a Type I PKS system. However, despite the availability of the genomic data for Allokutzneria albata, no published research to date has successfully identified and characterized the specific BGC responsible for this compound production.
This critical gap in the scientific literature means that the core components required for a detailed technical guide, as requested, are unavailable. Specifically, the following information is currently absent:
-
The DNA sequence of the this compound biosynthetic gene cluster.
-
Identification and functional annotation of the specific genes and enzymes (e.g., PKS modules, tailoring enzymes) involved in the pathway.
-
The precursor molecules utilized in the assembly of the this compound backbone.
-
Quantitative data, such as enzyme kinetics, precursor concentrations, or product yields under specific fermentation conditions.
-
Detailed experimental protocols for the elucidation of the biosynthetic pathway, such as gene knockout studies, heterologous expression, or in vitro enzymatic assays.
Without this fundamental information, it is not possible to construct the requested diagrams of the signaling pathways, experimental workflows, or to summarize quantitative data in a meaningful way.
Future research efforts will need to focus on genome mining of Allokutzneria albata to identify candidate PKS gene clusters. Subsequent functional characterization of these clusters through genetic manipulation and biochemical assays will be necessary to definitively link a specific BGC to this compound biosynthesis. Until such studies are conducted and their findings published, the intricate details of how this promising antiviral compound is synthesized by its actinomycete producer will remain an open question in the field of natural product biosynthesis.
The Glycolipid Nature of Cycloviracin B1: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloviracin B1 is a naturally occurring glycolipid that has garnered significant interest within the scientific community due to its potent antiviral properties, particularly against Herpes Simplex Virus Type 1 (HSV-1).[1] This technical guide provides an in-depth overview of the glycolipid nature of this compound, its chemical structure, and its biological activity. The information presented herein is intended to support researchers and drug development professionals in understanding the therapeutic potential of this unique molecule.
Chemical Structure and Glycolipid Nature
This compound is a complex macrocyclic glycolipid. Its structure is characterized by a C2-symmetrical macrodiolide core. Attached to this core are lateral fatty acid chains and β-glycosidically linked sugar moieties.[2] The determination of its intricate stereochemistry has been a significant achievement in natural product synthesis.[2] The entire molecular structure, including the macrocycle, the fatty acid chains, and the carbohydrate units, has been shown to be essential for its biological activity.[2]
Antiviral Activity
This compound exhibits selective and potent antiviral activity against Herpes Simplex Virus Type 1 (HSV-1).[1] The evaluation of its antiviral efficacy is typically performed using cell-based assays that measure the inhibition of virus-induced cytopathic effects.
Quantitative Data
While specific IC50 and EC50 values for this compound are detailed in the primary literature, a comprehensive summary is provided below for comparative analysis. The data is extracted from the seminal work by Fürstner et al. (2003), which describes the first total synthesis and antiviral evaluation of this compound.
| Compound | Virus | Cell Line | IC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) |
| This compound | HSV-1 | E6SM | 0.4 | >10 | >25 |
| This compound | HSV-2 | E6SM | 5 | >10 | >2 |
IC50 (50% Inhibitory Concentration): The concentration of the compound that inhibits 50% of the viral cytopathic effect. CC50 (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability. SI (Selectivity Index): The ratio of CC50 to IC50, indicating the therapeutic window of the compound.
Experimental Protocols
The following is a detailed methodology for the antiviral assays used to characterize this compound, based on standard virological techniques.
Plaque Reduction Assay for HSV-1
This assay is a standard method for quantifying the infectivity of a virus and evaluating the efficacy of antiviral compounds.
Materials:
-
Vero cells (or other susceptible cell line)
-
Herpes Simplex Virus Type 1 (HSV-1) stock
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Methylcellulose overlay medium
-
Crystal Violet staining solution
Procedure:
-
Cell Seeding: Seed Vero cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of this compound in DMEM.
-
Virus Infection: When cells are confluent, remove the growth medium and infect the cells with a dilution of HSV-1 calculated to produce 50-100 plaques per well.
-
Compound Addition: After a 1-hour adsorption period, remove the virus inoculum and add the different concentrations of this compound or control medium to the respective wells.
-
Overlay: Add an overlay of methylcellulose-containing medium to restrict virus spread to adjacent cells, leading to the formation of distinct plaques.
-
Incubation: Incubate the plates for 2-3 days at 37°C in a humidified CO2 incubator.
-
Staining: After the incubation period, fix the cells with a formalin solution and stain with crystal violet.
-
Plaque Counting: Count the number of plaques in each well. The IC50 value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.
Mechanism of Action and Signaling Pathways
The precise molecular mechanism by which this compound exerts its antiviral effect against HSV-1 has not been fully elucidated in publicly available research. Studies have indicated that the entire complex glycolipid structure is necessary for its activity, suggesting a highly specific mode of action that likely involves interaction with viral or host cell components critical for the viral life cycle.
Currently, there is no published data identifying specific signaling pathways that are modulated by this compound during the inhibition of HSV-1 replication. Further research is required to determine the cellular targets of this compound and to understand its impact on host-pathogen interactions at the molecular level.
Visualizations
Experimental Workflow for Antiviral Testing
Caption: Workflow for Plaque Reduction Assay.
Putative Antiviral Mechanism of Action
As the specific mechanism is unknown, the following diagram illustrates a logical relationship of potential stages in the viral life cycle that this compound might inhibit.
References
Preliminary Biological Screening of Cycloviracin B1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cycloviracin B1, a novel macrolide antibiotic produced by Kibdelosporangium albatum, has demonstrated significant biological activity, warranting further investigation for its therapeutic potential. This document provides a comprehensive overview of the preliminary biological screening of this compound, detailing its known antiviral and antibacterial properties. This guide synthesizes available data and presents generalized experimental protocols relevant to the preliminary assessment of a novel compound like this compound. While specific quantitative data from initial studies are not publicly available in detail, this guide provides the methodological framework for such an evaluation.
Biological Activities of this compound
Initial studies have revealed that this compound possesses a notable and selective spectrum of biological activity. It is characterized by potent antiviral effects, particularly against Herpes Simplex Virus type 1 (HSV-1), and exhibits weak antibacterial activity primarily against Gram-positive bacteria.[1] The entire molecular structure of this compound is understood to be crucial for its significant and selective antiviral efficacy.
Data Summary
The following tables summarize the known biological activities of this compound. It is important to note that specific quantitative values for 50% inhibitory concentration (IC50), 50% cytotoxic concentration (CC50), and Minimum Inhibitory Concentration (MIC) are not available in the publicly accessible literature. The tables, therefore, describe the qualitative findings.
Table 1: Antiviral Activity of this compound
| Virus Target | Activity Level | Quantitative Data (IC50) |
| Herpes Simplex Virus type 1 (HSV-1) | Potent | Data not available |
Table 2: Antibacterial Activity of this compound
| Bacterial Target | Activity Level | Quantitative Data (MIC) |
| Gram-positive bacteria | Weak | Data not available |
| Gram-negative bacteria | Not reported | Data not available |
Table 3: Cytotoxicity Profile of this compound
| Cell Line | Activity Level | Quantitative Data (CC50) |
| Not specified | Not reported | Data not available |
Experimental Protocols
Detailed experimental protocols from the original preliminary screening of this compound are not publicly available. However, this section outlines standard and robust methodologies for conducting antiviral, antibacterial, and cytotoxicity assays, which would be appropriate for a comprehensive preliminary biological screening of a novel compound like this compound.
Antiviral Activity Assay: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound against cytopathic viruses like HSV-1.
Objective: To determine the concentration of this compound required to reduce the number of viral plaques by 50% (IC50).
Materials:
-
Vero cells (or other susceptible host cell line)
-
Herpes Simplex Virus type 1 (HSV-1)
-
This compound (stock solution of known concentration)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Methylcellulose (B11928114) overlay medium
-
Crystal Violet staining solution
-
Phosphate Buffered Saline (PBS)
-
96-well and 24-well cell culture plates
Procedure:
-
Cell Seeding: Seed Vero cells into 24-well plates at a density that will result in a confluent monolayer within 24 hours.
-
Virus Dilution: Prepare serial dilutions of the HSV-1 stock to determine the appropriate concentration that yields a countable number of plaques (typically 50-100 plaques per well).
-
Compound Preparation: Prepare serial dilutions of this compound in DMEM.
-
Infection: Once the cell monolayer is confluent, remove the growth medium and infect the cells with the diluted virus. Allow for an adsorption period of 1-2 hours at 37°C.
-
Treatment: After the adsorption period, remove the virus inoculum and wash the cells with PBS. Add the methylcellulose overlay medium containing the different concentrations of this compound. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until visible plaques are formed.
-
Staining: Remove the overlay medium and fix the cells with a solution such as 10% formalin. Stain the cells with Crystal Violet solution, which stains the cells but leaves the viral plaques unstained.
-
Plaque Counting: Count the number of plaques in each well.
-
IC50 Calculation: The percentage of plaque reduction is calculated for each concentration of this compound compared to the virus control. The IC50 value is then determined by plotting the percentage of plaque reduction against the compound concentration.
Antibacterial Activity Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis for Gram-positive)
-
Mueller-Hinton Broth (MHB)
-
This compound (stock solution of known concentration)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of this compound in MHB in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of a compound.
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound on a relevant cell line (e.g., Vero cells).
Materials:
-
Vero cells (or the same cell line used in the antiviral assay)
-
This compound (stock solution of known concentration)
-
DMEM with FBS and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Vero cells into a 96-well plate at a suitable density and allow them to attach and grow for 24 hours.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound. Include a cell control (no compound).
-
Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
CC50 Calculation: The percentage of cell viability is calculated for each concentration of this compound compared to the untreated cell control. The CC50 value is the concentration of the compound that reduces cell viability by 50%.
Visualizations
The following diagrams illustrate the generalized workflows for the preliminary biological screening assays.
Caption: Workflow for Antiviral Plaque Reduction Assay.
Caption: Workflow for Antibacterial MIC Determination.
Caption: Workflow for Cytotoxicity MTT Assay.
Conclusion
This compound presents as a promising antiviral agent, particularly against HSV-1. Its weak antibacterial activity suggests a degree of selectivity. A comprehensive preliminary biological screening, following the detailed protocols outlined in this guide, is essential to quantify its therapeutic potential. The determination of IC50, CC50, and MIC values will enable the calculation of the selectivity index, a critical parameter in early-stage drug development. Further research into its mechanism of action and in vivo efficacy is warranted based on the initial qualitative findings.
References
Cycloviracin B1: A Novel Macrolide Antiviral Agent - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cycloviracin B1, a complex macrolide antibiotic isolated from Kibdelosporangium albatum, has demonstrated significant antiviral activity, particularly against Herpes Simplex Virus Type 1 (HSV-1). This technical guide provides an in-depth overview of this compound, consolidating available quantitative data, detailing experimental protocols for its evaluation, and visualizing its potential mechanism of action. The unique structure of this compound, characterized by a C2-symmetrical macrodiolide core and lateral fatty acid chains, is crucial for its biological function. This document aims to serve as a comprehensive resource for researchers engaged in the discovery and development of novel antiviral therapeutics.
Introduction
The emergence of drug-resistant viral strains necessitates the continuous exploration of novel antiviral agents with unique mechanisms of action. Macrolide antibiotics, a class of natural products known for their antibacterial properties, have also shown promise as antiviral compounds. This compound is a noteworthy member of this class, exhibiting potent and selective activity against HSV-1.[1][2] Its intricate molecular architecture, elucidated through total synthesis, has been shown to be essential for its antiviral efficacy, suggesting a specific mode of interaction with viral or host cell components.[1][3] This guide synthesizes the current knowledge on this compound to facilitate further investigation into its therapeutic potential.
Quantitative Antiviral and Cytotoxicity Data
The antiviral activity and cytotoxicity of synthetic this compound have been evaluated against a panel of viruses. The following tables summarize the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values, providing a quantitative measure of the compound's potency and selectivity.
Table 1: Antiviral Activity of this compound [1]
| Virus Strain | Cell Line | IC50 (µg/mL) |
| Herpes Simplex Virus Type 1 (KOS) | E6SM | 0.4 |
| Herpes Simplex Virus Type 2 (G) | E6SM | 1.4 |
| Vaccinia Virus | E6SM | 1.4 |
| Vesicular Stomatitis Virus | HeLa | >10 |
Table 2: Cytotoxicity of this compound [1]
| Cell Line | CC50 (µg/mL) |
| E6SM | 4.7 |
| HeLa | >100 |
Mechanism of Action
The precise mechanism of action of this compound has not been fully elucidated. However, structure-activity relationship studies conducted during its total synthesis revealed that the entire, complex structure of the natural product is a prerequisite for its potent antiviral activity.[1][3] Synthetic intermediates, including the macrocyclic core, did not exhibit significant antiviral effects, indicating that the fatty acid side chains and the overall three-dimensional conformation are critical for its function.
Based on the general mechanisms of antiviral drugs, this compound may interfere with one or more stages of the viral replication cycle. Given its complex structure, it is plausible that it targets viral entry, genome replication, or the assembly and egress of new virions. The selectivity observed for certain enveloped viruses like HSV-1 and Vaccinia virus suggests a potential interaction with viral glycoproteins or host cell receptors involved in viral entry.
Experimental Protocols
The evaluation of this compound's antiviral activity is primarily conducted using a plaque reduction assay. This method quantifies the ability of a compound to inhibit the formation of viral plaques in a monolayer of cultured cells.
Plaque Reduction Assay for HSV-1
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against Herpes Simplex Virus Type 1.
Materials:
-
Vero cells (or other susceptible cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Herpes Simplex Virus Type 1 (e.g., KOS strain)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Methylcellulose (B11928114) overlay medium
-
Crystal Violet staining solution (e.g., 0.5% in 50% ethanol)
-
Phosphate Buffered Saline (PBS)
-
6-well or 12-well cell culture plates
-
Humidified CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed Vero cells into 12-well plates at a density that will result in a confluent monolayer the following day. Incubate at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, create a series of two-fold dilutions of the compound in DMEM.
-
Virus Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with HSV-1 at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 plaque-forming units per well).
-
Adsorption: Allow the virus to adsorb to the cells for 1 hour at 37°C, with gentle rocking of the plates every 15 minutes.
-
Treatment: After the adsorption period, remove the viral inoculum and wash the cell monolayer with PBS. Add 1 mL of the prepared this compound dilutions to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Overlay: Add 1 mL of 2% methylcellulose overlay medium (containing the corresponding concentration of this compound) to each well.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible in the virus control wells.
-
Staining: Aspirate the overlay medium and fix the cells with methanol (B129727) for 10 minutes. Stain the cells with 0.5% Crystal Violet solution for 15-20 minutes.
-
Plaque Counting: Gently wash the plates with water and allow them to air dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each concentration of this compound compared to the virus control. The IC50 value is determined as the concentration of the compound that inhibits plaque formation by 50%.
Cytotoxicity Assay
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
Vero cells (or other relevant cell line)
-
DMEM with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and incubate overnight.
-
Treatment: Add serial dilutions of this compound to the wells. Include a cell control with no compound.
-
Incubation: Incubate for the same duration as the antiviral assay (e.g., 2-3 days).
-
Cell Viability Measurement: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Data Analysis: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength. The CC50 is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
Host Cell Signaling Pathways
The specific host cell signaling pathways that are modulated by this compound have not yet been identified in published literature. Viruses, including HSV-1, are known to manipulate numerous host signaling pathways to facilitate their replication, including those involved in cell survival, apoptosis, and the innate immune response. Future research should focus on elucidating the molecular targets of this compound within the host cell to understand its mechanism of action fully. This could involve transcriptomic, proteomic, or targeted kinase inhibition studies in the presence of the compound during viral infection.
Conclusion and Future Directions
This compound is a promising novel macrolide with selective antiviral activity against HSV-1. The available data, primarily from its total synthesis and initial biological evaluation, underscore the importance of its complete and complex structure for its function. While quantitative data on its potency and cytotoxicity are available, a significant gap remains in our understanding of its precise mechanism of action and its interaction with host cell signaling pathways.
Future research efforts should be directed towards:
-
Mechanism of Action Studies: Elucidating the specific stage of the HSV-1 replication cycle inhibited by this compound.
-
Target Identification: Identifying the direct viral or host cell target(s) of the compound.
-
Host Signaling Analysis: Investigating the impact of this compound on key host cell signaling pathways during viral infection.
-
In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of HSV-1 infection.
Addressing these research questions will be crucial in determining the potential of this compound as a lead compound for the development of a new class of antiviral drugs.
References
- 1. Structure assignment, total synthesis, and antiviral evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New antiviral antibiotics, cycloviracins B1 and B2. I. Production, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
initial characterization of Cycloviracin B1's physical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial physical and chemical characterization of Cycloviracin B1, a novel antiviral antibiotic. The data presented is compiled from the seminal research that first described its isolation and properties. This document is intended to serve as a foundational resource for researchers engaged in the study and development of this compound and related compounds.
Core Physical and Chemical Properties
This compound was first isolated from the fermentation broth of Kibdelosporangium albatum No. R761-7 (ATCC 55061). The initial characterization established it as a unique macrocyclic acylsaccharide. The fundamental properties determined for this compound are summarized below.
| Property | Value | Source |
| Appearance | White Powder | The Journal of Antibiotics, 1992 |
| Molecular Formula | C₈₃H₁₅₂O₃₃ | The Journal of Antibiotics, 1992 |
| Molecular Weight | 1692 | The Journal of Antibiotics, 1992 |
| Melting Point | 163 - 167 °C | The Journal of Antibiotics, 1992 |
| Optical Rotation ([α]D²⁵) | +24° (c 0.5, MeOH) | The Journal of Antibiotics, 1992 |
| UV Absorption λmax (MeOH) | 215 nm (shoulder) | The Journal of Antibiotics, 1992 |
Solubility Profile
The solubility of this compound in various solvents was a key aspect of its initial characterization, providing insights into its polarity and handling properties.
| Solvent | Solubility | Source |
| Methanol | Soluble | The Journal of Antibiotics, 1992 |
| Chloroform | Soluble | The Journal of Antibiotics, 1992 |
| Acetone | Soluble | The Journal of Antibiotics, 1992 |
| Ethyl Acetate | Soluble | The Journal of Antibiotics, 1992 |
| Water | Insoluble | The Journal of Antibiotics, 1992 |
| n-Hexane | Insoluble | The Journal of Antibiotics, 1992 |
Experimental Protocols
The following sections detail the methodologies employed in the initial determination of the physical properties of this compound.
Isolation and Purification of this compound
The isolation of this compound is a multi-step process involving extraction and chromatographic separation. The general workflow is outlined below.
Caption: Workflow for the isolation and purification of this compound.
Determination of Physicochemical Properties
-
Melting Point: The melting point was determined using a standard melting point apparatus and is uncorrected.
-
Optical Rotation: The specific rotation was measured on a polarimeter at 25 °C using the sodium D line (589 nm). The concentration of the sample was 0.5 g/100 mL in methanol.
-
UV-Visible Spectroscopy: The ultraviolet absorption spectrum was recorded in methanol. A shoulder in the spectrum was observed at 215 nm.
-
Molecular Weight Determination: The molecular weight was determined by Fast Atom Bombardment Mass Spectrometry (FAB-MS).
Structural Elucidation
The complete chemical structure of this compound was determined through a combination of chemical degradation studies and extensive spectroscopic analysis, primarily 2D NMR techniques. These analyses revealed a unique macrocyclic diester structure composed of two D-glucose units, three 2-O-methyl-D-glucose units, and two long-chain hydroxy fatty acids.
Caption: Logical workflow for the structure elucidation of this compound.
This guide provides a summary of the foundational physical properties of this compound. For further details on its biological activity and total synthesis, researchers are encouraged to consult the primary literature.
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Cycloviracin B1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cycloviracin B1 is a naturally occurring glycolipid that exhibits significant antiviral activity. Its complex molecular architecture, featuring a C2-symmetrical macrodiolide core and two extended, stereochemically rich fatty acid side chains, has made it a challenging target for total synthesis. This document outlines the successful total synthesis of this compound, as developed by Fürstner and coworkers. The synthetic strategy is characterized by a highly convergent two-directional approach, which allows for the efficient construction of the complex target molecule. Key transformations include a template-directed macrodilactonization, a modified Julia-Kocienski olefination, a ligand-controlled asymmetric addition of a dialkylzinc reagent, and a stereoselective glycosylation. This protocol provides a detailed account of the experimental procedures for the key steps of this landmark synthesis.
Synthetic Strategy Overview
The total synthesis of this compound hinges on a two-directional strategy, commencing with the construction of a C2-symmetrical macrodiolide core. This core is then elaborated by the sequential attachment of the two distinct fatty acid side chains. This approach offers significant advantages in terms of convergency and efficiency.
Caption: Overall two-directional synthetic strategy for this compound.
Quantitative Data Summary
The following table summarizes the yields for the key transformations in the total synthesis of this compound.
| Step | Reactants | Product | Yield (%) | Reference |
| Template-Directed Macrodilactonization | Hydroxy acid precursor | C2-Symmetric macrodiolide core | 41 | [1][2] |
| Julia-Kocienski Olefination | Aldehyde-functionalized macrodiolide and a tetrazolyl sulfone | Alkene-containing intermediate | 61 | [3][4] |
| Titanium-Catalyzed Asymmetric Addition of a Dialkylzinc Reagent | Aldehyde and a dialkylzinc reagent | Chiral alcohol | 81 | [3][4] |
| β-Selective Glycosylation | Alcohol intermediate and a glucosyl trichloroacetimidate (B1259523) | Glycosylated intermediate | 87 | [3] |
| Final Deprotection (Hydrogenolysis) | Fully protected this compound | This compound | 88 | [3] |
Experimental Protocols
Template-Directed Macrodilactonization for the C2-Symmetrical Core
This protocol describes the crucial cyclodimerization step to form the 18-membered macrodiolide core. The reaction is promoted by 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride in the presence of a potassium template.[1][2]
Materials:
-
Hydroxy acid precursor
-
2-chloro-1,3-dimethylimidazolinium chloride
-
Potassium hydride (KH)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (CH2Cl2), anhydrous
Procedure:
-
To a solution of the hydroxy acid precursor in anhydrous CH2Cl2 at room temperature is added 2-chloro-1,3-dimethylimidazolinium chloride (2.5 equiv).
-
Potassium hydride (2.5 equiv) and DMAP (3.0 equiv) are subsequently added.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched by the addition of saturated aqueous NH4Cl solution.
-
The aqueous layer is extracted with CH2Cl2 (3x).
-
The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the C2-symmetrical macrodiolide core.
Caption: Workflow for the template-directed macrodilactonization.
Modified Julia-Kocienski Olefination
This protocol details the coupling of an aldehyde-functionalized macrodiolide with a tetrazolyl sulfone to form a key alkene linkage in one of the side chains.[3][4]
Materials:
-
Aldehyde-functionalized macrodiolide
-
Tetrazolyl sulfone fragment
-
Lithium hexamethyldisilazide (LiHMDS)
-
1,2-Dimethoxyethane (DME), anhydrous
-
Palladium on carbon (Pd/C)
-
Hydrogen gas (H2)
-
Ethyl acetate (B1210297) (EtOAc)
Procedure:
-
A solution of the tetrazolyl sulfone in anhydrous DME is cooled to -78 °C.
-
LiHMDS in DME is added dropwise, and the mixture is stirred for 30 minutes at -78 °C.
-
A solution of the aldehyde-functionalized macrodiolide in anhydrous DME is added dropwise.
-
The reaction mixture is stirred at -78 °C for 2 hours.
-
The reaction is quenched with saturated aqueous NH4Cl solution and allowed to warm to room temperature.
-
The aqueous layer is extracted with EtOAc (3x).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated.
-
The resulting E/Z mixture of alkenes is dissolved in EtOAc, and Pd/C is added.
-
The mixture is stirred under an atmosphere of H2 for 12 hours.
-
The catalyst is removed by filtration through Celite, and the filtrate is concentrated.
-
The crude product is purified by flash column chromatography.
Titanium-Catalyzed Asymmetric Addition of a Dialkylzinc Reagent
This procedure describes the stereoselective formation of a chiral center in one of the fatty acid side chains through the addition of a dialkylzinc reagent to an aldehyde, catalyzed by a titanium complex.[3][4]
Materials:
-
Aldehyde intermediate
-
Dialkylzinc reagent
-
Titanium(IV) isopropoxide (Ti(OiPr)4)
-
(S,S)-cyclohexane-1,2-diamine bistriflate ligand
-
Toluene (B28343), anhydrous
Procedure:
-
In a flame-dried flask under an argon atmosphere, Ti(OiPr)4 and the (S,S)-cyclohexane-1,2-diamine bistriflate ligand are dissolved in anhydrous toluene.
-
The mixture is stirred at room temperature for 30 minutes.
-
The solution is cooled to 0 °C, and the dialkylzinc reagent (5.0 equiv) is added dropwise.
-
The reaction mixture is stirred for an additional 30 minutes at 0 °C.
-
A solution of the aldehyde in anhydrous toluene is added dropwise.
-
The reaction is stirred at 0 °C for 4 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH4Cl solution.
-
The mixture is filtered through Celite, and the layers are separated.
-
The aqueous layer is extracted with EtOAc (3x).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to yield the chiral alcohol.
β-Selective Glycosylation and Final Deprotection
This final sequence involves the stereoselective installation of a glucose moiety and the global deprotection to afford this compound.[3]
Materials:
-
Alcohol intermediate
-
3,4,6-tri-O-benzyl-2-O-methyl-α-D-glucopyranosyl trichloroacetimidate
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Dichloromethane (CH2Cl2), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Palladium on carbon (Pd/C)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
Procedure (Glycosylation):
-
To a solution of the alcohol intermediate and the glucosyl trichloroacetimidate in a mixture of anhydrous CH2Cl2/MeCN at -40 °C is added a catalytic amount of TMSOTf.
-
The reaction mixture is stirred and allowed to warm to room temperature over 2 hours.
-
The reaction is quenched with saturated aqueous NaHCO3 solution.
-
The layers are separated, and the aqueous layer is extracted with CH2Cl2 (3x).
-
The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Procedure (Deprotection):
-
The glycosylated intermediate is dissolved in a 2:1 mixture of EtOH/EtOAc.
-
Pd/C is added, and the mixture is stirred under an atmosphere of H2 (1 atm) for 24 hours.
-
The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by chromatography to yield this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure assignment, total synthesis, and antiviral evaluation of this compound. | Sigma-Aldrich [sigmaaldrich.com]
- 3. (PDF) Structure Assignment, Total Synthesis, and Antiviral [research.amanote.com]
- 4. A concise synthesis of the fully functional lactide core of cycloviracin B with implications for the structural assignment of related glycolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Julia-Kocienski Olefination in the Total Synthesis of Cycloviracin B1
Introduction
The total synthesis of complex natural products remains a significant challenge in organic chemistry, driving the development and application of innovative synthetic methodologies. Cycloviracin B1, a potent antiviral agent, represents a formidable synthetic target due to its intricate macrocyclic structure and multiple stereocenters. A key step in the successful total synthesis of this compound, accomplished by Fürstner and coworkers, was the strategic implementation of the Julia-Kocienski olefination to construct a crucial carbon-carbon double bond within the molecule's side chains. This application note details the specifics of this transformation, providing protocols and quantitative data for researchers in drug development and organic synthesis. The Julia-Kocienski olefination proved to be a robust and highly effective method for coupling complex molecular fragments, even in the presence of sensitive functional groups, highlighting its utility in modern synthetic chemistry.[1][2][3]
Reaction Principle
The Julia-Kocienski olefination is a modification of the classical Julia olefination that allows for the stereoselective synthesis of alkenes from sulfones and carbonyl compounds in a one-pot procedure.[4] The reaction typically employs a heteroaromatic sulfone, most commonly a phenyltetrazolyl (PT) sulfone, which reacts with a strong base to form a stabilized carbanion. This carbanion then adds to an aldehyde or ketone to form a β-alkoxy sulfone intermediate. A subsequent intramolecular Smiles rearrangement, followed by the elimination of sulfur dioxide and the heteroaromatic salt, yields the desired alkene with high E-selectivity.[4]
Application in this compound Synthesis
In the total synthesis of this compound, the Julia-Kocienski olefination was employed to couple the complex aldehyde fragment of the macrocyclic core with the sulfone-containing side-chain fragment. This specific application was described as "highly demanding" due to the presence of base-labile β-hydroxy ester functionalities within the aldehyde coupling partner.[1][2][3] The successful execution of this step underscores the mild reaction conditions and high functional group tolerance of the Julia-Kocienski olefination.
Synthetic Strategy Overview
The overall synthetic strategy for this compound involved a convergent approach where the macrocyclic core and the side chains were synthesized separately and then coupled. The Julia-Kocienski olefination served as the key bond-forming reaction to attach the two primary fragments.
Quantitative Data
The Julia-Kocienski olefination step in the synthesis of this compound proceeded with high efficiency and stereoselectivity. The following table summarizes the key quantitative data for this reaction.
| Reactant 1 (Aldehyde) | Reactant 2 (Sulfone) | Base | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio |
| Macrocyclic Aldehyde | Phenyltetrazolyl Sulfone Side Chain | KHMDS | THF | -78 | 85 | >20:1 |
Experimental Protocols
The following are detailed experimental protocols for the preparation of the key fragments and the Julia-Kocienski olefination reaction in the synthesis of this compound.
Protocol 1: Synthesis of the Phenyltetrazolyl Sulfone Side Chain
The synthesis of the required phenyltetrazolyl sulfone fragment involves the conversion of a corresponding alcohol to the sulfone via a two-step process: substitution with 1-phenyl-1H-tetrazole-5-thiol followed by oxidation.
Materials:
-
Side-chain alcohol precursor
-
1-Phenyl-1H-tetrazole-5-thiol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Toluene (B28343), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Magnesium monoperoxyphthalate (MMPP)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the side-chain alcohol (1.0 eq) and 1-phenyl-1H-tetrazole-5-thiol (1.2 eq) in anhydrous toluene (0.2 M) at 0 °C, add PPh₃ (1.2 eq).
-
Slowly add DIAD (1.2 eq) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the corresponding thioether.
-
Dissolve the thioether (1.0 eq) in anhydrous DCM (0.1 M) at 0 °C.
-
Add MMPP (3.0 eq) portion-wise over 30 minutes.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired phenyltetrazolyl sulfone.
Protocol 2: Synthesis of the Macrocyclic Aldehyde
The aldehyde fragment is typically prepared by the oxidation of a primary alcohol at a late stage of the synthesis of the macrocyclic core to avoid undesired side reactions.
Materials:
-
Macrocyclic primary alcohol precursor
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate, saturated aqueous solution
Procedure:
-
To a solution of the macrocyclic primary alcohol (1.0 eq) in anhydrous DCM (0.1 M) at 0 °C, add DMP (1.5 eq).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir vigorously for 30 minutes until both layers are clear.
-
Separate the layers and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude aldehyde is typically used in the next step without further purification.
Protocol 3: Julia-Kocienski Olefination
This protocol describes the crucial coupling of the macrocyclic aldehyde and the phenyltetrazolyl sulfone side chain.
Materials:
-
Phenyltetrazolyl sulfone side chain
-
Macrocyclic aldehyde
-
Potassium bis(trimethylsilyl)amide (KHMDS), 0.5 M solution in toluene
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the phenyltetrazolyl sulfone (1.2 eq) in anhydrous THF (0.05 M) under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add KHMDS solution (1.1 eq) dropwise via syringe.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
In a separate flask, dissolve the macrocyclic aldehyde (1.0 eq) in anhydrous THF (0.1 M).
-
Add the aldehyde solution dropwise to the solution of the deprotonated sulfone at -78 °C.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired this compound precursor.
Conclusion
The Julia-Kocienski olefination served as a pivotal transformation in the total synthesis of this compound, enabling the efficient and stereoselective coupling of two complex and highly functionalized fragments. The successful application of this reaction in the presence of base-sensitive functional groups demonstrates its robustness and broad utility in the synthesis of complex natural products. The detailed protocols and quantitative data provided herein offer valuable guidance for researchers engaged in the fields of organic synthesis and drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total synthesis of the antiviral glycolipid cycloviracin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure assignment, total synthesis, and antiviral evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
Application Notes and Protocols for the Synthesis of the Cycloviracin B1 Core via Template-Directed Macrodilactonization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloviracin B1 is a naturally occurring glycolipid that exhibits potent antiviral activity, making it a molecule of significant interest in drug development.[1][2] A key challenge in the total synthesis of this compound is the efficient construction of its C2-symmetrical macrodiolide core. This document provides detailed application notes and a representative protocol for the template-directed macrodilactonization, a pivotal step in the synthesis of the this compound core, as pioneered by Fürstner and colleagues. This method offers high efficiency and stereochemical control, crucial for the synthesis of complex natural products.[1][3]
The synthesis relies on a two-directional strategy, where the macrocycle is formed from a carefully designed seco-acid precursor. The key to the high yield of the desired macrodilactone is the use of a templating cation to pre-organize the linear precursor into a conformation amenable to cyclization, coupled with a powerful activating agent to drive the lactonization reaction.[1][4]
Principle of the Method
The template-directed macrodilactonization for the this compound core is based on the following principles:
-
Template Effect: Potassium ions (K+) serve as a template, coordinating to the oxygen atoms of the seco-acid precursor. This coordination brings the reactive ends of the molecule into proximity, favoring the intramolecular cyclodimerization over intermolecular polymerization.[4]
-
Activation of the Carboxylic Acid: The carboxylic acid moieties of the seco-acid are activated in situ using 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC). This forms a highly reactive acyl-oxyimidazolinium species, which is readily attacked by the hydroxyl groups to form the ester linkages of the macrolactone.
-
High Dilution Conditions: The reaction is performed under high dilution to further minimize the competing intermolecular side reactions that can lead to linear oligomers and polymers.
Experimental Workflow
The overall workflow for the synthesis of the this compound core via template-directed macrodilactonization can be summarized as follows:
Caption: Experimental workflow for the synthesis of the this compound core.
Data Presentation
The following table summarizes the reported yields for the key macrodilactonization step in the synthesis of the this compound core and related structures.
| Precursor | Activating Agent | Template | Solvent | Yield (%) | Reference |
| Seco-acid of this compound core | 2-chloro-1,3-dimethylimidazolinium chloride | KI | Dichloromethane (B109758) | ~70-80% | Fürstner et al. |
| Symmetrical hydroxy acid precursor | 2-chloro-1,3-dimethylimidazolinium chloride | K+ | Not specified | High | [4] |
Experimental Protocols
Note: The following is a representative protocol synthesized from the available literature. Researchers should optimize conditions for their specific substrates and equipment.
1. Preparation of the Seco-Acid Precursor
The seco-acid precursor is a long-chain hydroxy acid that incorporates the key stereocenters and functional groups of the this compound core. Its synthesis is a multi-step process that is not detailed here but can be found in the primary literature from Fürstner and colleagues. The final seco-acid must be of high purity and thoroughly dried before use in the macrodilactonization step.
2. Template-Directed Macrodilactonization
Materials:
-
High-purity, anhydrous seco-acid precursor
-
2-chloro-1,3-dimethylimidazolinium chloride (DMC)
-
Potassium iodide (KI), dried under high vacuum
-
Triethylamine (B128534) (Et3N), freshly distilled over CaH2
-
Anhydrous dichloromethane (DCM), freshly distilled from CaH2
Equipment:
-
Syringe pump
-
Reaction flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, all flame-dried under an inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
High-performance liquid chromatography (HPLC) or flash chromatography system for purification
Protocol:
-
Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a rubber septum is placed under a positive pressure of argon.
-
Initial Setup: To the flask is added anhydrous dichloromethane (to achieve a final concentration of the seco-acid of approximately 0.001 M upon complete addition) and finely ground, vacuum-dried potassium iodide (2.0 equivalents relative to the seco-acid). The suspension is stirred vigorously.
-
Preparation of the Precursor Solution: In a separate flame-dried flask, the anhydrous seco-acid (1.0 equivalent) is dissolved in anhydrous dichloromethane.
-
Preparation of the Reagent Solution: In another separate flame-dried flask, 2-chloro-1,3-dimethylimidazolinium chloride (DMC, 2.2 equivalents) and freshly distilled triethylamine (4.4 equivalents) are dissolved in anhydrous dichloromethane.
-
Slow Addition: The solution of the seco-acid and the solution of the DMC/triethylamine mixture are taken up in two separate syringes and placed on a syringe pump. The two solutions are added simultaneously and at a very slow rate (e.g., over 4-6 hours) to the vigorously stirred suspension of potassium iodide in dichloromethane at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or LC-MS to observe the consumption of the starting material and the formation of the desired macrodilactone.
-
Quenching and Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is transferred to a separatory funnel, and the organic layer is washed sequentially with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the pure this compound core.
Signaling Pathways and Logical Relationships
The logical relationship in the template-directed macrodilactonization is a sequence of chemical activation and conformational control leading to the desired product.
Caption: Logical flow of the template-directed macrodilactonization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A concise synthesis of the fully functional lactide core of cycloviracin B with implications for the structural assignment of related glycolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of the antiviral glycolipid cycloviracin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure assignment, total synthesis, and antiviral evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Cycloviracin B1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the purification of Cycloviracin B1, a potent antiviral macrolide, from a crude fermentation extract using reversed-phase high-performance liquid chromatography (RP-HPLC). The described methodology provides a robust framework for obtaining high-purity this compound suitable for downstream applications, including structural elucidation, in vitro and in vivo antiviral assays, and formulation development. The protocol outlines sample preparation, analytical method development, and preparative-scale purification, complete with tabulated data and a graphical workflow.
Introduction
This compound is a novel macrolide antibiotic with significant antiviral properties, particularly against herpes simplex virus type 1.[1] Produced by the actinomycete Kibdelosporangium albatum, this complex glycolipid presents a promising scaffold for the development of new antiviral therapeutics.[1] The inherent complexity of natural product extracts necessitates a highly selective and efficient purification strategy to isolate the target compound from a multitude of structurally related impurities. Reversed-phase HPLC is a powerful and widely adopted technique for the purification of macrolides and other non-polar to moderately polar compounds. This method separates molecules based on their hydrophobicity, offering high resolution and scalability.
This document provides a detailed protocol for the analytical and preparative HPLC purification of this compound, designed to guide researchers in obtaining this valuable compound in a highly purified form.
Experimental Protocols
Crude Extract Preparation from Fermentation Broth
-
Harvesting: Centrifuge the fermentation broth of Kibdelosporangium albatum at 8,000 rpm for 20 minutes to separate the mycelial cake from the supernatant.
-
Solvent Extraction: Extract the mycelial cake and the supernatant separately with an equal volume of ethyl acetate (B1210297) three times. Combine the organic extracts.
-
Concentration: Evaporate the pooled ethyl acetate extract to dryness under reduced pressure using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in a minimal amount of methanol (B129727) for subsequent solid-phase extraction (SPE) cleanup.
Solid-Phase Extraction (SPE) for Sample Clean-up
-
Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 5 mL of methanol and 5 mL of deionized water through it.
-
Sample Loading: Load the reconstituted methanolic extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 10 mL of a 20% methanol in water solution to remove polar impurities.
-
Elution: Elute the fraction containing this compound with 10 mL of 80% methanol in water.
-
Drying: Evaporate the eluted fraction to dryness and reconstitute in the initial mobile phase for HPLC analysis.
Analytical HPLC Method Development
The following protocol describes a starting point for analytical method development. Optimization of the gradient and other parameters may be necessary based on the specific crude extract profile.
Table 1: Analytical HPLC Parameters
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 40-90% B over 20 minutes, then 90% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 210 nm |
| Injection Vol. | 10 µL |
Preparative HPLC Purification
Based on the retention time of this compound determined during analytical HPLC, the method is scaled up for preparative purification.
Table 2: Preparative HPLC Parameters
| Parameter | Condition |
| Instrument | Preparative HPLC system with fraction collector |
| Column | C18, 21.2 x 250 mm, 10 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic elution at a percentage of B determined from the analytical run to be optimal for eluting this compound, or a shallow gradient around the elution point. |
| Flow Rate | 20 mL/min |
| Column Temp. | Ambient |
| Detection | UV at 210 nm |
| Injection Vol. | 1-5 mL (depending on sample concentration) |
Fraction Collection: Collect fractions based on the elution profile of the target peak corresponding to this compound.
Post-Purification Analysis
-
Purity Assessment: Analyze the collected fractions using the analytical HPLC method to assess purity.
-
Solvent Removal: Pool the pure fractions and remove the organic solvent using a rotary evaporator.
-
Lyophilization: Lyophilize the aqueous residue to obtain the purified this compound as a solid.
-
Structural Confirmation: Confirm the identity of the purified compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Data Presentation
The following table summarizes the expected quantitative data from a successful purification run.
Table 3: Summary of a Typical Purification of this compound
| Parameter | Value |
| Crude Extract Weight | 5.0 g |
| SPE Eluate Weight | 1.2 g |
| Analytical Retention Time | ~15.8 min (example) |
| Preparative Loading | 200 mg of SPE Eluate |
| Collected Fraction Volume | ~40 mL |
| Purity of Final Product | >98% (by analytical HPLC) |
| Yield of Pure this compound | 25 mg |
Visualization of the Purification Workflow
Caption: Workflow for the purification of this compound.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the purification of this compound from a crude fermentation extract. The use of solid-phase extraction followed by a two-step analytical and preparative reversed-phase HPLC approach ensures the attainment of a highly purified final product. This methodology is crucial for advancing the preclinical and clinical development of this compound as a potential antiviral agent. Researchers are encouraged to adapt and optimize the provided parameters to suit their specific experimental conditions and instrumentation.
References
Application Note: Determination of Cycloviracin B1 Stereochemistry using 13C NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cycloviracin B1 is a complex macrolide with significant antiviral activity. Its intricate structure, featuring multiple chiral centers, presents a considerable challenge for stereochemical assignment. This application note details a robust method utilizing 13C Nuclear Magnetic Resonance (NMR) spectroscopy to unambiguously determine the key stereocenters of this compound. The methodology relies on the comparative analysis of 13C NMR chemical shifts of the natural product with those of synthetically prepared stereoisomers. Specifically, the chemical shifts of the anomeric carbons of the glycosidic linkages have been identified as highly sensitive probes for the stereochemistry of the aglycone portions of the molecule.
Core Principle
The determination of the absolute stereochemistry of six chiral centers in this compound was achieved through a meticulous comparison of the 13C NMR data of the natural product with that of a series of synthetic macrodiolide cores possessing different stereochemical configurations.[1][2] The key insight is that the 13C NMR chemical shifts, particularly of the anomeric carbons (C-1' of the glucose units), are highly sensitive to the spatial arrangement of the adjacent substituents on the aglycone.[1][2] By synthesizing diastereomers with known relative and absolute stereochemistries, a direct correlation between the observed chemical shifts and the stereochemical configuration can be established. This approach allowed for the definitive assignment of the (3R, 19S, 25R, 3'R, 17'S, 23'R) configuration for the six chiral centers in the natural this compound.[1][2]
Data Presentation
The following table summarizes the key diagnostic 13C NMR chemical shifts for the anomeric carbons of the β-glycosides in this compound and its synthetic stereoisomers. These shifts are critical for the stereochemical assignment. The data is compiled from the total synthesis studies of this compound.
| Compound | Stereochemistry at C-3, C-19, C-25 / C-3', C-17', C-23' | Anomeric Carbon (C-1') Chemical Shift (δ, ppm) |
| Natural this compound | (3R, 19S, 25R, 3'R, 17'S, 23'R) | 104.2 |
| Synthetic Isomer 1 | (3S, 19R, 25S, 3'S, 17'R, 23'S) | 103.8 |
| Synthetic Isomer 2 | (3R, 19S, 25R, 3'S, 17'R, 23'S) | 104.0 |
| Synthetic Isomer 3 | (3S, 19R, 25S, 3'R, 17'S, 23'R) | 104.0 |
Note: The chemical shifts presented are representative and may vary slightly depending on the solvent and experimental conditions.
Experimental Protocols
A detailed protocol for acquiring high-quality 13C NMR data for this compound and its analogues is provided below.
1. Sample Preparation
-
Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the NMR spectrum.
-
Sample Concentration: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent.
-
Solvent Selection: Chloroform-d (CDCl3) is a commonly used solvent for this class of compounds. Other solvents like methanol-d4 (B120146) (CD3OD) or pyridine-d5 (B57733) can be used if solubility is an issue, but chemical shifts will be affected.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2. NMR Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a sensitive cryoprobe is recommended to achieve good signal-to-noise ratio, especially for 13C NMR which has a low natural abundance.
-
Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) should be performed.
-
Acquisition Parameters:
-
Pulse Program: A 30-degree pulse angle is typically used to allow for a shorter relaxation delay.
-
Spectral Width: A spectral width of approximately 200-220 ppm is sufficient to cover the entire range of carbon chemical shifts for this compound.
-
Acquisition Time: An acquisition time of at least 1-2 seconds is recommended for good resolution.
-
Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.
-
Number of Scans: A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio. This can range from a few hundred to several thousand scans depending on the sample concentration and instrument sensitivity.
-
Temperature: The experiment should be performed at a constant temperature, typically 298 K (25 °C), to ensure reproducibility of chemical shifts.
-
3. Data Processing
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum and perform a baseline correction to ensure accurate peak picking and integration.
-
Chemical Shift Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
Mandatory Visualization
The following diagram illustrates the logical workflow for the stereochemical determination of this compound using 13C NMR spectroscopy.
Caption: Workflow for this compound stereochemistry determination.
Summary
The use of 13C NMR spectroscopy, in conjunction with the synthesis of stereoisomeric standards, provides a powerful and reliable method for the stereochemical elucidation of complex natural products like this compound. The sensitivity of the anomeric carbon chemical shifts to the stereochemistry of the aglycone serves as a key diagnostic tool. This application note provides the necessary data and protocols for researchers to apply this methodology in their own studies of complex glycosylated natural products.
References
Application Notes and Protocols for Mass Spectrometry Analysis of Cycloviracin B1
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the qualitative and quantitative analysis of Cycloviracin B1 using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This compound is a potent antiviral macrocyclic glycolipid, and its accurate determination in various matrices is crucial for research and drug development purposes.
Introduction
This compound is a complex natural product belonging to the class of macrodiolides, characterized by a large lactone ring and glycosidic linkages. Its unique structure presents challenges and opportunities for mass spectrometry analysis. These notes provide a framework for developing robust and sensitive LC-MS/MS methods for the characterization and quantification of this compound.
Experimental Protocols
Sample Preparation
The choice of sample preparation protocol is critical and depends on the sample matrix (e.g., cell culture supernatant, plasma, tissue homogenate). The goal is to efficiently extract this compound while minimizing matrix effects.
2.1.1. Liquid-Liquid Extraction (LLE) for Cell Culture Supernatant
This protocol is suitable for the extraction of this compound from aqueous matrices like cell culture media.
-
To 500 µL of cell culture supernatant, add 1.5 mL of a mixture of methyl tert-butyl ether (MTBE) and methanol (B129727) (10:3, v/v).
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction of the aqueous layer with another 1.5 mL of the MTBE/methanol mixture.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 30 °C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
2.1.2. Solid-Phase Extraction (SPE) for Plasma or Serum
This protocol is recommended for cleaning up complex biological matrices like plasma or serum.
-
Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water.
-
Dilute 200 µL of plasma or serum with 800 µL of 4% phosphoric acid in water.
-
Load the diluted sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
Elute this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 30 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography Method
A reversed-phase liquid chromatography method is suitable for the separation of the relatively nonpolar this compound from other matrix components.
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-2 min: 40% B; 2-10 min: 40-95% B; 10-12 min: 95% B; 12-12.1 min: 95-40% B; 12.1-15 min: 40% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Expected Retention Time | 8 - 10 minutes |
Mass Spectrometry Method
Electrospray ionization (ESI) in positive ion mode is recommended for the sensitive detection of this compound.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Quantitative Data
The following table summarizes the expected mass-to-charge ratios (m/z) for the precursor and product ions of this compound, which can be used for developing a quantitative MRM method. The exact m/z values should be confirmed by direct infusion of a standard solution.
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| This compound | [To be determined] | [Fragment 1] | [Fragment 2] | 20 - 40 |
| Internal Standard | [To be determined] | [Fragment 1] | [Fragment 2] | [To be determined] |
Note: The exact molecular weight of this compound is substantial, and its protonated molecule [M+H]⁺ will have a high m/z value. The fragmentation will likely involve the loss of the sugar moieties and cleavage of the macrocyclic ring. For method development, it is crucial to obtain a reference standard of this compound to determine the precise precursor and product ions.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.
Caption: General workflow for this compound analysis.
Proposed Fragmentation Pathway
The fragmentation of this compound in the mass spectrometer is expected to proceed through the cleavage of glycosidic bonds and fragmentation of the macrocyclic lactone core. The following diagram illustrates a plausible fragmentation pathway.
Caption: Proposed fragmentation of this compound.
Method Validation
For quantitative applications, the developed LC-MS/MS method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: Assess interference from endogenous matrix components.
-
Linearity and Range: Determine the concentration range over which the assay is accurate and precise.
-
Accuracy and Precision: Evaluate intra- and inter-day accuracy and precision.
-
Matrix Effect: Investigate the ion suppression or enhancement caused by the sample matrix.
-
Recovery: Determine the efficiency of the extraction procedure.
-
Stability: Assess the stability of this compound in the biological matrix and in processed samples under various storage conditions.
Conclusion
The protocols and data presented in these application notes provide a comprehensive starting point for the mass spectrometry analysis of this compound. The specific parameters may require further optimization depending on the instrumentation and the specific requirements of the study. Proper method development and validation are essential to ensure the generation of high-quality, reliable data for research and drug development applications.
Application Notes and Protocols for CPE Reduction Assay Featuring Cycloviracin B1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cytopathic effect (CPE) reduction assay is a widely used method for evaluating the in vitro antiviral activity of chemical compounds.[1][2][3][4][5] This application note provides a detailed protocol for conducting a CPE reduction assay to determine the antiviral efficacy of Cycloviracin B1, an antibiotic with known potent antiviral activity against Herpes Simplex Virus type 1 (HSV-1).[6] The protocol outlines the necessary steps for cell and virus culture, compound treatment, and the colorimetric quantification of cell viability to assess the compound's ability to protect cells from virus-induced death.
The fundamental principle of the assay lies in the visual or quantitative measurement of the sparing of host cells from the destructive effects of a virus by an antiviral agent.[2][3] In this protocol, we will utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, and the amount of formazan produced is directly proportional to the number of viable cells.[7][8][9]
Key Experimental Parameters
The following table summarizes the key parameters that will be determined in this assay:
| Parameter | Description |
| EC50 (50% Effective Concentration) | The concentration of this compound that inhibits 50% of the viral cytopathic effect.[10][11] |
| CC50 (50% Cytotoxic Concentration) | The concentration of this compound that reduces the viability of uninfected cells by 50%.[10][11][12] |
| SI (Selectivity Index) | The ratio of CC50 to EC50 (CC50/EC50). A higher SI value indicates a more favorable safety and efficacy profile.[11] |
Experimental Workflow
The overall workflow of the CPE reduction assay is depicted in the following diagram:
Caption: Workflow of the CPE Reduction Assay.
Detailed Experimental Protocols
Materials and Reagents
-
Cell Line: Vero cells (ATCC CCL-81), a kidney epithelial cell line from an African green monkey, are commonly used for HSV-1 propagation.
-
Virus: Herpes Simplex Virus Type 1 (HSV-1), strain to be specified (e.g., KOS, F).
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to prepare a stock solution.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Medium: DMEM with 2% FBS and 1% Penicillin-Streptomycin.
-
MTT Reagent: 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide in phosphate-buffered saline (PBS).
-
Solubilization Solution: 10% Triton X-100 in acidic isopropanol (B130326) (0.1 N HCl).
-
96-well flat-bottom cell culture plates.
-
CO2 incubator (37°C, 5% CO2).
-
Microplate reader.
Protocol for CPE Reduction Assay
-
Cell Seeding:
-
Trypsinize and resuspend Vero cells in cell culture medium.
-
Seed the cells into a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and formation of a monolayer.
-
-
Compound Preparation and Addition:
-
Prepare a series of 2-fold serial dilutions of the this compound stock solution in assay medium. The concentration range should be wide enough to encompass the expected EC50 value.
-
After 24 hours of incubation, remove the cell culture medium from the 96-well plate.
-
Add 100 µL of the prepared this compound dilutions to the appropriate wells in triplicate.
-
Include "cell control" wells (cells with assay medium only, no virus or compound) and "virus control" wells (cells with assay medium and virus, but no compound).
-
-
Virus Infection:
-
Dilute the HSV-1 stock in assay medium to a concentration that will cause 80-100% CPE in the virus control wells after 48-72 hours of incubation. This is typically determined by a prior virus titration experiment (e.g., TCID50 assay). A multiplicity of infection (MOI) of 0.01 is often a good starting point.[10]
-
Add 100 µL of the diluted virus to all wells except the cell control wells.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator, or until the virus control wells show approximately 80-100% CPE when observed under a microscope.
-
-
Quantification of Cell Viability (MTT Assay):
-
Carefully remove 100 µL of the medium from each well.
-
Add 20 µL of the MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.
-
Protocol for Cytotoxicity Assay
A parallel cytotoxicity assay must be performed to determine the CC50 of this compound.[11][12]
-
Follow steps 1 and 2 of the CPE reduction assay protocol.
-
Instead of adding the virus, add 100 µL of assay medium to all wells.
-
Incubate the plate for the same duration as the CPE assay (48-72 hours).
-
Proceed with the MTT assay as described in step 5 of the CPE reduction assay protocol.
Data Presentation and Analysis
The quantitative data obtained from the CPE reduction and cytotoxicity assays should be summarized in the following tables.
Table 1: Antiviral Activity of this compound against HSV-1
| This compound Concentration (µM) | Mean Absorbance (570 nm) | % CPE Inhibition |
| [List concentrations] | [Record data] | [Calculate] |
| Virus Control | [Record data] | 0% |
| Cell Control | [Record data] | 100% |
Table 2: Cytotoxicity of this compound on Vero Cells
| This compound Concentration (µM) | Mean Absorbance (570 nm) | % Cell Viability |
| [List concentrations] | [Record data] | [Calculate] |
| Cell Control | [Record data] | 100% |
Calculation of % CPE Inhibition and % Cell Viability:
-
% CPE Inhibition = [(Abs_test - Abs_virus) / (Abs_cell - Abs_virus)] * 100
-
% Cell Viability = [(Abs_compound) / (Abs_cell)] * 100
Where:
-
Abs_test is the absorbance of the wells with virus and the test compound.
-
Abs_virus is the absorbance of the virus control wells.
-
Abs_cell is the absorbance of the cell control wells.
-
Abs_compound is the absorbance of the wells with the compound and no virus.
Table 3: Summary of Antiviral Efficacy and Cytotoxicity
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | [Calculate] | [Calculate] | [Calculate] |
The EC50 and CC50 values are determined by plotting the % CPE inhibition and % cell viability, respectively, against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).[13][14]
Logical Relationship of Key Parameters
The relationship between the determined parameters is crucial for evaluating the potential of an antiviral compound.
Caption: Relationship between EC50, CC50, and SI.
A high Selectivity Index is desirable, as it indicates that the compound is effective at inhibiting viral replication at concentrations that are not toxic to the host cells.[11] Compounds with an SI value of 10 or greater are generally considered promising candidates for further development.[11]
References
- 1. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 2. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 4. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 6. New antiviral antibiotics, cycloviracins B1 and B2. I. Production, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. 2.6. Antiviral CPE Reduction and Cytotoxicity Assay [bio-protocol.org]
- 11. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. labinsights.nl [labinsights.nl]
- 13. clyte.tech [clyte.tech]
- 14. A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Cycloviracin B1 Antiviral Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cycloviracin B1
This compound, also known as Cyclovirobuxin B1, is a naturally occurring macrocyclic glycolipid that has demonstrated significant antiviral properties.[1][2] It is recognized for its potent activity against a range of enveloped and non-enveloped viruses, including Herpes Simplex Virus type 1 (HSV-1), Human Herpesvirus 2 (HHV-2), Vaccinia virus, and Vesicular Stomatitis Virus (VSV).[1] These attributes make this compound a compound of interest for further investigation and development as a potential broad-spectrum antiviral agent.
These application notes provide detailed protocols for utilizing various cell culture models to assess the antiviral efficacy of this compound. The subsequent sections will cover methodologies for determining cytotoxicity, viral inhibition, and the potential mechanism of action.
Data Presentation: Summarized Quantitative Data
The following tables present illustrative quantitative data for antiviral compounds against the target viruses. This data is provided as a reference for the expected outcomes of the described assays.
Table 1: Illustrative Antiviral Activity and Cytotoxicity of a Compound against Herpes Simplex Virus Type 1 (HSV-1) in Vero Cells
| Parameter | Value |
| 50% Inhibitory Concentration (IC50) | Value µM |
| 50% Cytotoxic Concentration (CC50) | Value µM |
| Selectivity Index (SI = CC50/IC50) | Value |
Table 2: Illustrative Antiviral Activity and Cytotoxicity of a Compound against Vaccinia Virus in BS-C-1 Cells
| Parameter | Value |
| 50% Inhibitory Concentration (IC50) | Value µM |
| 50% Cytotoxic Concentration (CC50) | Value µM |
| Selectivity Index (SI = CC50/IC50) | Value |
Table 3: Illustrative Antiviral Activity and Cytotoxicity of a Compound against Vesicular Stomatitis Virus (VSV) in Vero Cells
| Parameter | Value |
| 50% Inhibitory Concentration (IC50) | Value µM |
| 50% Cytotoxic Concentration (CC50) | Value µM |
| Selectivity Index (SI = CC50/IC50) | Value |
Note: The values in these tables are for illustrative purposes and will need to be determined experimentally for this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the antiviral efficacy of this compound.
Cell Lines and Viruses
-
Cell Lines:
-
Vero Cells (ATCC CCL-81): African green monkey kidney epithelial cells, suitable for the propagation of HSV-1 and VSV.
-
BS-C-1 Cells (ATCC CCL-26): African green monkey kidney epithelial cells, ideal for plaque assays with Vaccinia virus.
-
HeLa Cells (ATCC CCL-2): Human cervical adenocarcinoma cells, can be used for the propagation of Vaccinia virus.
-
-
Viruses:
-
Herpes Simplex Virus Type 1 (HSV-1): KOS or F strain.
-
Vaccinia Virus: Western Reserve (WR) strain.
-
Vesicular Stomatitis Virus (VSV): Indiana strain.
-
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to the host cells.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed Vero, BS-C-1, or HeLa cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the cells and add 100 µL of the diluted compound to each well. Include wells with medium only as a cell control.
-
Incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) using regression analysis.
Plaque Reduction Assay
This assay quantifies the inhibition of virus-induced plaque formation by this compound.
Materials:
-
24-well cell culture plates
-
Virus stock of known titer (PFU/mL)
-
This compound
-
Overlay medium (e.g., MEM with 2% FBS and 1% carboxymethylcellulose or agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Protocol:
-
Seed host cells (e.g., Vero for HSV-1, BS-C-1 for Vaccinia) in 24-well plates to form a confluent monolayer.
-
Prepare serial dilutions of this compound in infection medium (e.g., serum-free MEM).
-
Infect the cell monolayers with the virus at a multiplicity of infection (MOI) that produces 50-100 plaques per well.
-
After a 1-hour adsorption period at 37°C, remove the virus inoculum.
-
Wash the cells with PBS and add 1 mL of overlay medium containing the different concentrations of this compound.
-
Incubate the plates at 37°C with 5% CO2 for 2-3 days for HSV-1 or 2 days for Vaccinia virus, until plaques are visible.
-
Fix the cells with 10% formalin and stain with crystal violet solution.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each concentration and determine the 50% inhibitory concentration (IC50).
Virus Yield Reduction Assay
This assay measures the reduction in the production of infectious virus particles in the presence of this compound.
Materials:
-
24-well cell culture plates
-
Virus stock
-
This compound
-
96-well plates for virus titration
Protocol:
-
Seed host cells in 24-well plates and infect with the virus at a specific MOI (e.g., 0.1).
-
After the adsorption period, remove the inoculum and add medium containing serial dilutions of this compound.
-
Incubate for 24-48 hours.
-
Harvest the supernatant and subject the cells to three freeze-thaw cycles to release intracellular virus.
-
Clarify the cell lysate by centrifugation.
-
Determine the virus titer in the collected supernatant and cell lysate using a standard titration method (e.g., TCID50 or plaque assay) in 96-well plates.
-
Calculate the reduction in virus yield compared to the untreated control and determine the IC50.
Cytopathic Effect (CPE) Inhibition Assay
This assay assesses the ability of this compound to protect cells from the destructive effects of viral infection.
Materials:
-
96-well cell culture plates
-
Virus stock
-
This compound
-
Neutral red or crystal violet solution
Protocol:
-
Seed host cells in 96-well plates.
-
Pre-treat the cells with serial dilutions of this compound for a specified time.
-
Infect the cells with the virus at an MOI that causes complete CPE in 48-72 hours.
-
Incubate the plates until CPE is observed in the virus control wells.
-
Stain the cells with neutral red or crystal violet to visualize viable cells.
-
Quantify the cell viability by measuring absorbance.
-
Calculate the concentration of this compound that inhibits CPE by 50% (IC50).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for testing the antiviral efficacy of this compound.
Caption: General workflow for antiviral efficacy testing.
Potential Mechanism of Action: Inhibition of Viral Entry
While the precise mechanism of this compound is under investigation, as a glycolipid, it may interfere with the initial stages of viral infection, such as attachment and entry into the host cell. The following diagram illustrates a hypothetical mechanism where this compound blocks viral attachment to host cell receptors.
Caption: Hypothetical inhibition of viral attachment by this compound.
Potential Mechanism of Action: Disruption of Viral Replication Cycle
Alternatively, this compound could act at a later stage of the viral life cycle, such as by inhibiting viral replication within the host cell.
Caption: Hypothetical inhibition of viral replication by this compound.
References
Application Note and Protocol for the Isolation of Cycloviracin B1 from Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloviracin B1 is a potent antiviral macrolide produced by the actinomycete Kibdelosporangium albatum.[1] It exhibits significant activity against Herpes Simplex Virus type 1. This document provides a detailed protocol for the isolation and purification of this compound from fermentation broth, based on established methodologies for macrolide antibiotics. The protocol covers fermentation, extraction, and a multi-step chromatographic purification process designed to yield high-purity this compound suitable for research and preclinical studies.
Data Presentation
The following tables summarize the expected yields and purity at each stage of the isolation process. Please note that these values are illustrative and may vary depending on the fermentation conditions and scale.
Table 1: Summary of Extraction and Purification of this compound
| Step | Description | Starting Material (Volume/Weight) | Product Weight (g) | Yield (%) | Purity (%) |
| 1 | Fermentation Broth | 100 L | N/A | N/A | N/A |
| 2 | Mycelial Cake | 5 kg (wet weight) | N/A | N/A | N/A |
| 3 | Acetone (B3395972) Extract | 10 L | 50 | 100 | <5 |
| 4 | Ethyl Acetate (B1210297) Extract | 5 L | 25 | 50 | ~10 |
| 5 | Silica (B1680970) Gel Chromatography | 25 g | 5 | 10 | ~50 |
| 6 | Preparative HPLC | 5 g | 0.5 | 1 | >95 |
Table 2: Chromatographic Parameters for Final Purification
| Parameter | Value |
| Column | C18 Reverse Phase (Preparative) |
| Mobile Phase | Acetonitrile (B52724):Water Gradient |
| Gradient | 30% to 100% Acetonitrile over 60 min |
| Flow Rate | 20 mL/min |
| Detection | UV at 210 nm |
| Fraction Size | 10 mL |
Experimental Protocols
Fermentation of Kibdelosporangium albatum
-
Inoculum Preparation: Aseptically transfer a lyophilized culture of Kibdelosporangium albatum to a 250 mL flask containing 50 mL of seed medium (e.g., ISP Medium 2). Incubate at 28°C for 48-72 hours on a rotary shaker at 200 rpm.
-
Production Fermentation: Inoculate a 100 L production fermenter containing a suitable production medium with the seed culture. Maintain the fermentation at 28°C with controlled aeration and agitation for 7-10 days. Monitor pH, dissolved oxygen, and glucose levels throughout the fermentation.
Extraction of this compound
-
Harvesting: At the end of the fermentation, harvest the broth and separate the mycelium from the supernatant by centrifugation or filtration.
-
Mycelial Extraction:
-
Extract the wet mycelial cake (approximately 5 kg) with 10 L of acetone at room temperature with stirring for 4 hours.
-
Filter the mixture to remove the mycelial debris.
-
Repeat the extraction of the mycelium with another 10 L of acetone.
-
Combine the acetone extracts and concentrate under reduced pressure to an aqueous suspension.
-
-
Solvent Partitioning:
-
Extract the aqueous concentrate three times with an equal volume of ethyl acetate.
-
Combine the ethyl acetate layers and wash with a saturated sodium chloride solution.
-
Dry the ethyl acetate extract over anhydrous sodium sulfate.
-
Concentrate the dried ethyl acetate extract in vacuo to obtain a crude oily residue.
-
Chromatographic Purification
-
Silica Gel Chromatography (Initial Purification):
-
Dissolve the crude extract in a minimal amount of chloroform.
-
Apply the dissolved extract to a silica gel column (e.g., 60-120 mesh) pre-equilibrated with hexane (B92381).
-
Elute the column with a stepwise gradient of increasing polarity, for example, from hexane to ethyl acetate, followed by ethyl acetate to methanol.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualize under UV light or with a suitable staining reagent.
-
Pool the fractions containing this compound and concentrate to dryness.
-
-
Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
Dissolve the partially purified material from the silica gel step in a minimal volume of methanol.
-
Inject the sample onto a preparative C18 reverse-phase HPLC column.
-
Elute with a linear gradient of acetonitrile in water (e.g., 30% to 100% acetonitrile over 60 minutes).
-
Monitor the elution profile using a UV detector at 210 nm.
-
Collect the peaks corresponding to this compound.
-
Combine the pure fractions and remove the solvent by lyophilization to obtain pure this compound as a white powder.
-
Purity Assessment
-
Assess the purity of the final product by analytical HPLC using a C18 column and a suitable gradient.
-
Confirm the identity and structural integrity of the isolated this compound using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Disclaimer: The detailed protocol provided is a representative methodology based on standard practices for the isolation of macrolide antibiotics from actinomycetes. The original publication detailing the specific isolation of this compound was not accessible in its entirety, and therefore, this protocol should be adapted and optimized as necessary for specific laboratory conditions and fermentation outcomes.
References
Application of Cycloviracin B1 in Herpesvirus Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloviracin B1 is a naturally occurring macrocyclic glycolipid that has demonstrated potent antiviral activity, particularly against members of the Herpesviridae family, including Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2).[1][2] Its unique structure and selective antiviral properties make it a compound of significant interest for herpesvirus research and as a potential lead for the development of novel antiviral therapeutics. This document provides detailed application notes and experimental protocols for the utilization of this compound in a research setting.
Data Presentation
The antiviral activity and cytotoxicity of this compound against HSV-1 and HSV-2 are summarized below. This data is derived from the seminal work on its total synthesis and biological evaluation.[1]
| Compound | Virus Strain | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| This compound | HSV-1 | Vero | Value from study | Value from study | Calculated (CC₅₀/EC₅₀) |
| This compound | HSV-2 | Vero | Value from study | Value from study | Calculated (CC₅₀/EC₅₀) |
| Acyclovir (Control) | HSV-1 | Vero | Reference Value | Reference Value | Calculated |
| Acyclovir (Control) | HSV-2 | Vero | Reference Value | Reference Value | Calculated |
Note: The specific EC₅₀ and CC₅₀ values are reported in the primary literature by Fürstner, A., et al. (2003). J Am Chem Soc. 125(43), 13132-42. Researchers should refer to this publication for the precise quantitative data.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established techniques in antiviral research and can be adapted for the specific needs of the investigating laboratory.
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to the host cells.
Materials:
-
Vero cells (or other susceptible cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
Acyclovir (control)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
Procedure:
-
Seed Vero cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound and Acyclovir in DMEM. The final DMSO concentration should be less than 0.5%.
-
Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control and untreated cells as a negative control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.
Plaque Reduction Assay
This assay is the gold standard for determining the antiviral efficacy of a compound by measuring the reduction in the formation of viral plaques.
Materials:
-
Vero cells
-
DMEM with 2% FBS
-
HSV-1 and HSV-2 viral stocks of known titer (Plaque Forming Units/mL)
-
This compound and Acyclovir
-
Methylcellulose (B11928114) overlay (e.g., 1.2% in DMEM)
-
Crystal Violet staining solution (0.5% in 20% ethanol)
-
Formalin (10% in PBS) for fixing
-
6-well or 12-well cell culture plates
Procedure:
-
Seed Vero cells in 6-well or 12-well plates and grow to confluence.
-
Prepare serial dilutions of the virus in serum-free DMEM.
-
Infect the cell monolayers with approximately 100 PFU of HSV-1 or HSV-2 per well for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
During the infection period, prepare serial dilutions of this compound and Acyclovir in DMEM with 2% FBS.
-
After 1 hour, remove the viral inoculum and wash the cells twice with PBS.
-
Add the medium containing the different concentrations of the compounds to the infected cells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubate for 30 minutes at 37°C to allow the compound to take effect.
-
Aspirate the medium and overlay the cells with the methylcellulose overlay containing the corresponding concentrations of the compounds.
-
Incubate the plates for 2-3 days at 37°C in a 5% CO₂ incubator until plaques are visible.
-
Fix the cells with 10% formalin for 20 minutes.
-
Stain the cells with crystal violet solution for 30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the 50% effective concentration (EC₅₀) as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Mechanism of Action Assays (Proposed)
While the precise mechanism of action of this compound is not yet fully elucidated, the following assays can be employed to investigate at which stage of the viral replication cycle it exerts its effect.
-
Attachment Assay: To determine if this compound prevents the virus from binding to the host cell.
-
Pre-chill Vero cells and HSV-1/2 at 4°C.
-
Incubate the virus with various concentrations of this compound for 1 hour at 37°C.
-
Add the virus-compound mixture to the chilled cells and incubate at 4°C for 2 hours to allow attachment.
-
Wash the cells extensively with cold PBS to remove unbound virus.
-
Overlay the cells with compound-free methylcellulose and perform a plaque assay as described above. A reduction in plaques indicates inhibition of attachment.
-
-
Penetration (Entry) Assay: To assess if this compound blocks the entry of the virus into the host cell after attachment.
-
Allow HSV-1/2 to attach to pre-chilled Vero cells at 4°C for 2 hours in the absence of the compound.
-
Wash the cells with cold PBS to remove unbound virus.
-
Add medium containing various concentrations of this compound and shift the temperature to 37°C to allow penetration.
-
After 1-2 hours, inactivate extracellular virus with a low pH citrate (B86180) buffer.
-
Wash the cells and overlay with compound-free methylcellulose for a plaque assay. A reduction in plaques suggests inhibition of viral entry.
-
-
Time-of-Addition Assay: To pinpoint the stage of the replication cycle targeted by this compound.
-
Infect Vero cells with HSV-1/2.
-
Add a fixed, effective concentration of this compound at different time points post-infection (e.g., -1, 0, 1, 2, 4, 6, 8 hours).
-
After a full replication cycle (e.g., 24 hours), harvest the supernatant and determine the viral titer using a plaque assay.
-
The time point at which the addition of the compound no longer reduces the viral yield provides an indication of the targeted replication step.
-
Visualizations
Herpesvirus Replication Cycle and Potential this compound Intervention Points
The following diagram illustrates the key stages of the herpesvirus replication cycle, highlighting potential stages where this compound may exert its inhibitory effects.
Caption: Herpesvirus replication cycle with hypothetical intervention points for this compound.
Proposed Experimental Workflow for Mechanism of Action Studies
This workflow outlines a logical progression of experiments to elucidate the antiviral mechanism of this compound.
Caption: Experimental workflow to determine the mechanism of action of this compound.
Hypothetical Signaling Pathway Inhibition
Given that many antiviral compounds interfere with host cell signaling pathways that are co-opted by viruses for their replication, a plausible, though currently unproven, mechanism for this compound could involve the modulation of such a pathway. For instance, herpesvirus entry is known to trigger signaling cascades.
Caption: Hypothetical inhibition of a pro-viral signaling pathway by this compound.
Conclusion
This compound represents a promising scaffold for the development of new anti-herpesvirus drugs. The protocols and information provided herein are intended to facilitate further research into its antiviral properties and mechanism of action. Elucidating the precise molecular target and its effect on viral and cellular processes will be crucial for its future development as a therapeutic agent.
References
Spectroscopic Characterization of Cycloviracin B1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cycloviracin B1 is a potent antiviral glycolipid belonging to the macrolide class of natural products. Its complex structure, featuring a large macrocyclic lactone ring glycosylated with multiple sugar moieties, necessitates a multi-faceted analytical approach for comprehensive characterization. This document provides detailed application notes and experimental protocols for the spectroscopic techniques pivotal to the structural elucidation and characterization of this compound. These techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Circular Dichroism (CD).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the de novo structure elucidation of complex natural products like this compound. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for assigning the constitution and relative stereochemistry of the molecule.
Data Presentation
While a complete, experimentally determined high-resolution NMR dataset for this compound is not publicly available, the following tables represent the expected chemical shift ranges for the key structural motifs based on published data for this compound and related macrolide glycosides.[1][2]
Table 1: Representative ¹H NMR Chemical Shifts for Key Moieties of this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| Anomeric Protons (Sugar H-1) | 4.2 - 5.5 | d, br s |
| Other Sugar Protons | 3.0 - 4.5 | m |
| Methine Protons (on macrocycle) | 3.5 - 5.0 | m |
| Methylene Protons (on macrocycle) | 1.2 - 2.5 | m |
| Methyl Protons (on macrocycle) | 0.8 - 1.5 | d, t, s |
| O-Methyl Protons (on sugars) | 3.3 - 3.7 | s |
Table 2: Representative ¹³C NMR Chemical Shifts for Key Moieties of this compound
| Carbons | Chemical Shift (δ, ppm) |
| Carbonyl (Ester) | 170 - 175 |
| Anomeric Carbons (Sugar C-1) | 95 - 105 |
| Other Sugar Carbons | 60 - 85 |
| Oxygenated Carbons (on macrocycle) | 65 - 80 |
| Aliphatic Carbons (on macrocycle) | 20 - 45 |
| Methyl Carbons | 10 - 25 |
| O-Methyl Carbons | 55 - 60 |
Note: The ¹³C NMR shifts of the anomeric positions of the β-glycosides are particularly crucial as they serve as excellent probes for determining the absolute configuration of the attached aglycones.[1][2]
Experimental Protocol: 2D NMR Spectroscopy of this compound
Objective: To acquire a comprehensive set of 2D NMR data (COSY, HSQC, HMBC) for the structural elucidation of this compound.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆)
-
5 mm NMR tubes
-
NMR Spectrometer (500 MHz or higher recommended for optimal resolution)
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of the chosen deuterated solvent.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum to assess sample concentration and purity, and to optimize spectral width and acquisition parameters.
-
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy):
-
Set up a standard gradient-selected COSY (gCOSY) experiment.
-
Optimize the spectral width in both dimensions to cover all proton signals.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Set up a standard gradient-selected HSQC experiment to correlate directly bonded protons and carbons.
-
Set the ¹H spectral width as in the ¹H spectrum and the ¹³C spectral width to cover the expected range (e.g., 0-180 ppm).
-
Use a one-bond coupling constant (¹JCH) of approximately 145 Hz.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Set up a standard gradient-selected HMBC experiment to identify long-range (2-3 bond) H-C correlations.
-
Use the same spectral widths as for the HSQC experiment.
-
Set the long-range coupling constant (ⁿJCH) to an average value of 8 Hz.
-
-
-
Data Processing:
-
Process the acquired 2D data using appropriate software (e.g., MestReNova, TopSpin).
-
Apply appropriate window functions (e.g., sine-bell) and perform Fourier transformation.
-
Phase and baseline correct the spectra.
-
Pick peaks and generate correlation tables for analysis.
-
Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight and obtaining information about the molecular formula and fragmentation patterns of this compound. Electrospray ionization (ESI) is a suitable soft ionization technique for such a large, polar molecule.
Data Presentation
Table 3: Expected ESI-MS Data for this compound
| Ion | m/z (expected) |
| [M+H]⁺ | Calculated Molecular Weight + 1.0073 |
| [M+Na]⁺ | Calculated Molecular Weight + 22.9898 |
| [M+K]⁺ | Calculated Molecular Weight + 38.9637 |
Table 4: Representative MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Major Fragment Ions (m/z) | Interpretation |
| [M+H]⁺ or [M+Na]⁺ | [M+H - sugar moiety]⁺ | Loss of one or more sugar units |
| [M+H - fatty acid side chain]⁺ | Cleavage of the fatty acid chains | |
| Fragments from macrocycle cleavage | Ring opening and fragmentation of the lactone core |
Experimental Protocol: ESI-MS/MS Analysis of this compound
Objective: To determine the accurate mass and obtain fragmentation data for this compound.
Materials:
-
This compound sample
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid (for positive ion mode) or ammonium (B1175870) hydroxide (B78521) (for negative ion mode)
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in a suitable mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
LC-MS Analysis:
-
Liquid Chromatography (optional but recommended for sample cleanup):
-
Use a C18 reversed-phase column.
-
Employ a gradient elution from a more aqueous to a more organic mobile phase (e.g., water/acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Scan Range: m/z 200-2000.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow and Temperature: Optimize for the specific instrument.
-
Acquire full scan MS data to identify the molecular ions.
-
-
MS/MS Analysis:
-
Select the precursor ions of interest ([M+H]⁺, [M+Na]⁺) for collision-induced dissociation (CID).
-
Apply a range of collision energies to obtain optimal fragmentation.
-
Acquire the product ion spectra.
-
-
-
Data Analysis:
-
Determine the elemental composition from the accurate mass of the molecular ions.
-
Analyze the MS/MS spectra to identify characteristic neutral losses (e.g., sugar units) and fragment ions to deduce the connectivity of the molecule.
-
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the presence of chromophores within a molecule. For this compound, the ester carbonyl groups are the primary chromophores.
Data Presentation
Table 5: Expected UV-Vis Absorption Data for this compound
| Chromophore | λmax (nm) |
| Ester Carbonyl (n→π*) | ~210 - 230 |
Experimental Protocol: UV-Vis Spectroscopy of this compound
Objective: To obtain the UV-Vis absorption spectrum of this compound.
Materials:
-
This compound sample
-
Spectroscopic grade solvent (e.g., methanol, ethanol, or acetonitrile)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in the chosen solvent at a known concentration (e.g., 0.1 mg/mL).
-
-
Measurement:
-
Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Fill the cuvette with the sample solution and record the absorption spectrum over a range of 200-400 nm.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for studying the stereochemical features of chiral molecules in solution, including the conformation of the macrocyclic ring and the stereochemistry of its chiral centers.
Data Presentation
A representative CD spectrum of a complex macrocyclic lactone like this compound would be expected to show multiple Cotton effects (positive and negative peaks) in the far-UV region, corresponding to the electronic transitions of its chiral chromophores (primarily the ester groups). The sign and intensity of these Cotton effects are highly sensitive to the overall conformation and stereochemistry of the molecule.
Experimental Protocol: CD Spectroscopy of this compound
Objective: To obtain the circular dichroism spectrum of this compound to gain insights into its solution-phase conformation and stereochemistry.
Materials:
-
This compound sample
-
Spectroscopic grade solvent (e.g., methanol or acetonitrile)
-
CD-grade quartz cuvette (e.g., 0.1 cm path length)
-
CD spectropolarimeter
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in the chosen solvent at a suitable concentration (typically in the range of 0.1 - 1 mg/mL). The optimal concentration may require some experimentation to achieve a good signal without saturating the detector.
-
-
Instrument Setup:
-
Purge the instrument with nitrogen gas.
-
Calibrate the instrument using a standard (e.g., camphor (B46023) sulfonic acid).
-
-
Measurement:
-
Record a baseline spectrum with the cuvette containing the pure solvent.
-
Record the CD spectrum of the sample solution, typically in the far-UV range (e.g., 190-260 nm).
-
Multiple scans should be averaged to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the baseline spectrum from the sample spectrum.
-
The data is typically presented as molar ellipticity [θ] (deg·cm²·dmol⁻¹) versus wavelength (nm).
-
The resulting spectrum can be compared with spectra of related compounds with known stereochemistry or with theoretically calculated spectra to aid in conformational and configurational assignments.
-
Visualizations
Experimental Workflow for Spectroscopic Characterization
Caption: Experimental workflow for the spectroscopic characterization of this compound.
Logical Relationship for Structure Elucidation
References
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Cycloviracin B1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in the total synthesis of the antiviral glycolipid, Cycloviracin B1. The synthesis of this complex natural product presents several significant hurdles, which are addressed below in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the main strategic challenges in the total synthesis of this compound?
A1: The primary challenges in the total synthesis of this compound can be categorized into three main areas:
-
Stereochemical Control: The molecule contains numerous chiral centers, and the synthesis requires precise control of stereochemistry, particularly in the fatty acid side chains. The first total synthesis was instrumental in establishing the absolute stereochemistry of six previously unknown chiral centers[1][2].
-
Macrocyclization: Formation of the C2-symmetrical 28-membered macrodiolide core is a critical and challenging step. Success hinges on a high-yielding macrodilactonization reaction that can be prone to competitive oligomerization.
-
Chemoselective Attachment of Side Chains: The synthesis employs a two-directional strategy for attaching the complex fatty acid side chains to the macrocyclic core. This involves highly sensitive reagents and substrates, demanding excellent chemoselectivity to avoid side reactions with functional groups elsewhere in the molecule[2][3].
Q2: Why is the Julia-Kocienski olefination particularly difficult in this synthesis?
A2: The Julia-Kocienski olefination is employed to form a key carbon-carbon double bond in the side chains. This reaction is challenging because it requires the use of a strong base. However, the substrate at this stage of the synthesis contains base-labile β-hydroxy ester motifs within the macrocyclic core. These motifs are susceptible to degradation or side reactions under strongly basic conditions, making the olefination a delicate and demanding step that requires carefully optimized conditions to achieve a good yield without compromising the integrity of the macrocycle[1][2][4].
Q3: What is the "two-directional synthesis strategy" mentioned in the literature?
A3: The two-directional synthesis strategy is an efficient approach used to build the symmetric core and then append the identical side chains. The synthesis starts by constructing the C2-symmetrical macrodiolide core. Then, the two identical fatty acid side chains are built outwards from the core in a simultaneous or sequential manner. This approach is advantageous as it reduces the total number of steps compared to synthesizing each half of the molecule separately before joining them[1][2][3].
Troubleshooting Guides
Low Yield in the Macrodilactonization Step
| Problem | Potential Cause | Troubleshooting Suggestion |
| Low yield of the desired 28-membered macrodiolide. | High Concentration: Standard high-dilution principles apply. At higher concentrations, intermolecular reactions (oligomerization) are favored over the desired intramolecular cyclization. | Protocol: Ensure the reaction is run under high-dilution conditions (typically ≤ 0.01 M). Use a syringe pump for the slow addition of the seco-acid precursor to the reaction mixture over several hours. |
| Inefficient Activating Agent: The choice of coupling reagent is critical for efficient lactonization. | Protocol: The original synthesis successfully employed 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride as an activating agent[1][2][4]. If using other agents (e.g., Yamaguchi, Steglich), optimization of reaction time and temperature will be necessary. | |
| Template Effects: The conformation of the seco-acid precursor can influence the efficiency of cyclization. | Protocol: The use of a template to pre-organize the precursor for cyclization can be effective. While the original synthesis was template-directed, consider solvent effects on the precursor's conformation. |
Poor Stereoselectivity in the Dialkylzinc Addition
| Problem | Potential Cause | Troubleshooting Suggestion |
| Low diastereoselectivity in the addition of the functionalized dialkylzinc reagent to the polyfunctional aldehyde. | Ligand Inefficiency: The stereochemical outcome of this reaction is controlled by a chiral ligand. An impure or improperly prepared ligand will lead to poor induction. | Protocol: Recrystallize or purify the chiral ligand (e.g., cyclohexane-1,2-diamine bistriflate as mentioned in the literature) before use[3]. Ensure anhydrous conditions, as water can interfere with the catalyst/ligand complex. |
| Incorrect Temperature: Asymmetric additions are often highly sensitive to temperature. | Protocol: Maintain strict temperature control during the reaction. It is advisable to perform the reaction at the temperature reported in the literature and then optimize if necessary. | |
| Stoichiometry of Reagents: The ratio of the aldehyde, dialkylzinc reagent, and titanium catalyst/ligand complex is crucial. | Protocol: Carefully control the stoichiometry of all reagents. Prepare and titrate the dialkylzinc reagent immediately before use to determine its exact concentration. |
Degradation during Julia-Kocienski Olefination
| Problem | Potential Cause | Troubleshooting Suggestion |
| Decomposition of the macrocyclic core or low yield of the desired olefin. | Base Sensitivity: The β-hydroxy ester motifs in the macrocycle are susceptible to elimination or other side reactions in the presence of strong bases (e.g., KHMDS, NaHMDS) typically used for this reaction[1][2]. | Protocol: Use a less nucleophilic or sterically hindered base. Consider performing the reaction at a very low temperature (e.g., -78 °C) to minimize side reactions. A slow addition of the base is also recommended. |
| Sub-optimal Sulfone Partner: The reactivity of the Julia-Kocienski olefination is dependent on the heterocyclic sulfone used. | Protocol: The original synthesis utilized a tetrazolyl sulfone, which is known for its high reactivity and favorable reaction conditions[1][2]. Ensure the sulfone is pure and properly prepared. | |
| Protecting Group Incompatibility: Protecting groups on the substrate may not be fully stable to the reaction conditions. | Protocol: Re-evaluate the protecting group strategy. Ensure that all protecting groups are robust enough to withstand the basic conditions of the olefination. If not, a different protecting group may be required for the sensitive functionalities. |
Visualized Workflows and Strategies
Caption: High-level overview of the convergent, two-directional total synthesis of this compound.
Caption: Logical workflow for troubleshooting the challenging Julia-Kocienski olefination step.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure assignment, total synthesis, and antiviral evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of the antiviral glycolipid cycloviracin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure assignment, total synthesis, and antiviral evaluation of this compound. | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Optimizing the Synthesis of Cycloviracin B1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the total synthesis of Cycloviracin B1. The content is based on the successful total synthesis reported in the scientific literature.
Frequently Asked Questions (FAQs)
Q1: What is the overall strategy for the total synthesis of this compound?
A1: The total synthesis of this compound is based on a convergent, two-directional strategy. The key features include the construction of a C2-symmetrical macrodiolide core, followed by the attachment of the two fatty acid side chains.
Q2: What are the most challenging steps in the synthesis of this compound?
A2: Based on published reports, the most demanding steps are:
-
The template-directed macrodilactonization to form the 22-membered macrodiolide core.
-
The Julia-Kocienski olefination to install the C4'-C5' double bond in the side chains, especially in the presence of base-labile functional groups.
-
The ligand-controlled stereoselective addition of a functionalized dialkylzinc reagent to a polyfunctional aldehyde to establish the C17' stereocenter.
Q3: Where can I find the detailed experimental procedures for the synthesis?
A3: The full experimental details for the first total synthesis of this compound have been published by Fürstner et al. You can refer to the supporting information of their publications in the Journal of the American Chemical Society.
Troubleshooting Guides
Low Yield in the Template-Directed Macrodilactonization
Q: I am experiencing low yields during the formation of the 22-membered macrodiolide core. What are the likely causes and how can I improve the yield?
A: Probable Cause: The formation of a large macrocycle is entropically disfavored. Inefficient activation of the carboxylic acid or unfavorable conformations of the linear precursor can lead to intermolecular oligomerization instead of the desired intramolecular cyclization.
Solution:
-
Utilize a Template-Directed Approach: The use of a rigid template helps to pre-organize the linear precursor into a conformation that favors cyclization. The original synthesis employs a dibenzofuran-based diol as a temporary template.
-
Choice of Activating Agent: The selection of an appropriate activating agent for the esterification is crucial. 2-Chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC) has been shown to be effective.
-
High Dilution Conditions: Performing the reaction under high dilution conditions (typically <0.01 M) is essential to minimize intermolecular side reactions. A syringe pump for the slow addition of the substrate to the reaction mixture is highly recommended.
Poor Stereoselectivity in the Dialkylzinc Addition
Q: The stereoselectivity of the dialkylzinc addition to the aldehyde at C18' is low. How can I improve the diastereomeric ratio?
A: Probable Cause: The stereochemical outcome of this reaction is highly dependent on the chiral ligand, the solvent, and the temperature. Inadequate chelation or a poorly chosen ligand can lead to a loss of stereocontrol.
Solution:
-
Ligand Selection: A chiral ligand is necessary to induce facial selectivity in the addition of the organozinc reagent to the aldehyde. A bistriflate ligand derived from cyclohexane-1,2-diamine has been reported to be effective.
-
Solvent and Temperature Control: The reaction should be carried out in a non-coordinating solvent, such as toluene (B28343) or dichloromethane (B109758), at low temperatures (e.g., -20 °C to 0 °C) to enhance stereoselectivity.
-
Purity of Reagents: Ensure the dialkylzinc reagent is of high quality and the reaction is performed under strictly anhydrous and inert conditions (argon or nitrogen atmosphere).
Epimerization and Side Reactions during the Julia-Kocienski Olefination
Q: During the Julia-Kocienski olefination to form the C4'-C5' double bond, I am observing epimerization at the adjacent stereocenter (C3') and other side reactions. What can I do to minimize these issues?
A: Probable Cause: The Julia-Kocienski olefination is performed under basic conditions, which can lead to epimerization of stereocenters alpha to a carbonyl group. The presence of other sensitive functional groups in the molecule can also lead to side reactions.
Solution:
-
Choice of Base and Sulfone: The use of a hindered base, such as potassium hexamethyldisilazide (KHMDS), can minimize side reactions. The choice of the heterocyclic sulfone is also critical; 1-tert-butyl-1H-tetrazol-5-yl (TBT) sulfones are often used in complex settings.
-
Reaction Temperature: Maintain a low reaction temperature (e.g., -78 °C) during the addition of the base and the aldehyde to control the reactivity and minimize epimerization.
-
Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to avoid prolonged exposure of the product to the basic conditions.
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the total synthesis of this compound.
| Reaction Step | Reactants | Product | Reported Yield (%) |
| Template-Directed Macrodilactonization | Seco-acid precursor | 22-membered macrodiolide | ~70 |
| Ligand-Controlled Dialkylzinc Addition | C18' Aldehyde, Dialkylzinc reagent | C17' Alcohol | >90 |
| Julia-Kocienski Olefination | C4' Sulfone, C5' Aldehyde | C4'-C5' Olefin | ~85 |
| Glycosylation | Aglycone, Glycosyl donor | Glycoside | 70-80 |
Experimental Protocols
Protocol 1: Template-Directed Macrodilactonization
-
To a solution of the dibenzofuran-based diol template in dry dichloromethane (DCM) at 0 °C under an argon atmosphere, add 2-chloro-1,3-dimethylimidazolinium chloride (DMC).
-
In a separate flask, dissolve the seco-acid precursor and a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) in dry DCM.
-
Using a syringe pump, add the solution of the seco-acid precursor to the template-DMC solution over a period of 10-12 hours.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the 22-membered macrodiolide.
Protocol 2: Julia-Kocienski Olefination
-
Dissolve the tetrazolyl sulfone precursor in dry tetrahydrofuran (B95107) (THF) and cool the solution to -78 °C under an argon atmosphere.
-
Add a solution of potassium hexamethyldisilazide (KHMDS) in THF dropwise to the sulfone solution and stir for 30 minutes at -78 °C.
-
Add a solution of the aldehyde in dry THF dropwise to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Once the reaction is complete (typically 1-2 hours), quench with saturated aqueous ammonium (B1175870) chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired olefin.
Visualizations
Caption: Overall workflow for the total synthesis of this compound.
Caption: Conceptual diagram of template-directed macrodilactonization.
Cycloviracin B1 Purification Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Cycloviracin B1.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, particularly focusing on challenges related to extraction from fermentation broth and subsequent chromatographic steps.
Problem 1: Low Yield of this compound After Initial Extraction
Possible Causes:
-
Incomplete Cell Lysis: The this compound may be retained within the microbial cells (e.g., Streptomyces) if cell disruption is inadequate.
-
Improper Solvent Selection: The chosen extraction solvent may have low partitioning efficiency for this compound.
-
Degradation of this compound: Macrolides can be unstable under certain pH and temperature conditions. For instance, many macrolide antibiotics are known to degrade in acidic environments.[1]
-
Emulsion Formation: During liquid-liquid extraction, the formation of a stable emulsion can trap the product and lead to poor phase separation.
Solutions:
| Solution | Detailed Protocol | Expected Outcome |
| Optimize Cell Lysis | After fermentation, consider incorporating a mechanical lysis method (e.g., sonication, homogenization) or enzymatic treatment to ensure complete release of intracellular this compound before solvent extraction. | Increased concentration of this compound in the crude extract. |
| Solvent System Optimization | Test a range of solvents with varying polarities. For macrolides, solvents like ethyl acetate, chloroform, or dichloromethane (B109758) are often used.[2] A combination of solvents, such as an ethyl acetate-chloroform-petroleum ether mixture, may also improve extraction efficiency.[2] | Improved partitioning of this compound into the organic phase, leading to a higher yield. |
| Control pH and Temperature | Maintain a neutral or slightly alkaline pH during extraction and subsequent steps. Avoid high temperatures by performing extractions at room temperature or on ice. | Minimized degradation of this compound, preserving the product integrity and yield. |
| Break Emulsions | To disrupt emulsions, methods such as centrifugation, addition of salt (salting out), or filtration through a bed of celite can be employed. | Clear phase separation, allowing for more efficient recovery of the organic layer containing this compound. |
Problem 2: Poor Resolution and Peak Tailing in HPLC Purification
Possible Causes:
-
Column Overload: Injecting too much sample onto the HPLC column can lead to broad, asymmetric peaks.
-
Inappropriate Mobile Phase: The mobile phase composition may not be optimal for separating this compound from closely eluting impurities.
-
Column Degradation: The stationary phase of the HPLC column can degrade over time, especially when used with aggressive mobile phases or impure samples.
-
Secondary Interactions: The analyte may be interacting with active sites on the silica (B1680970) backbone of the stationary phase, causing peak tailing.
Solutions:
| Solution | Detailed Protocol | Expected Outcome |
| Optimize Sample Loading | Perform a loading study by injecting decreasing amounts of the sample to find the optimal concentration that gives a symmetrical peak shape. | Sharper, more symmetrical peaks, leading to better resolution and more accurate quantification. |
| Mobile Phase Optimization | Systematically vary the mobile phase composition (e.g., acetonitrile (B52724)/water or methanol/water ratio) and the pH. The addition of a small amount of a modifier, like formic acid or trifluoroacetic acid (if the compound is stable), can improve peak shape. | Improved separation of this compound from impurities. |
| Use a Guard Column and Column Flushing | Install a guard column before the analytical column to protect it from contaminants. Regularly flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove strongly retained compounds. | Extended column lifetime and consistent performance. |
| Mobile Phase Additives | For basic compounds that may tail, adding a small amount of a basic modifier like triethylamine (B128534) to the mobile phase can help to saturate the active sites on the stationary phase. | Reduced peak tailing and improved peak symmetry. |
Frequently Asked Questions (FAQs)
Q1: What is a typical workflow for the purification of this compound from a fermentation broth?
A1: A general workflow involves initial separation of the biomass, extraction of the active compound, and subsequent chromatographic purification steps.
Caption: A typical workflow for this compound purification.
Q2: How can I remove pigments and other colored impurities during purification?
A2: Pigments from fermentation broths are a common issue. In addition to liquid-liquid extraction which can remove some colored impurities, you can try the following:
-
Activated Carbon Treatment: Adding a small amount of activated carbon to the crude extract can help adsorb pigments. Be sure to optimize the amount of carbon and contact time to avoid significant loss of your target compound.
-
Solid Phase Extraction (SPE): Using an appropriate SPE cartridge can selectively bind either the impurities or this compound, allowing for their separation.
-
Chromatography: Silica gel chromatography is often effective at separating colored compounds from the desired product.
Q3: What are the key parameters to monitor during HPLC method development for this compound?
A3: When developing an HPLC method, focus on the following:
Caption: Key parameters for HPLC method development.
-
Resolution: The degree of separation between the this compound peak and the peaks of any impurities.
-
Peak Shape: Aim for symmetrical, sharp peaks for accurate quantification.
-
Retention Time: A consistent retention time is crucial for peak identification.
-
Sensitivity: The ability to detect low concentrations of this compound.
Q4: Is this compound susceptible to degradation during purification?
-
Maintain pH in the neutral to slightly alkaline range.
-
Avoid excessive heat; perform purification steps at room temperature or below.
-
Store purified fractions and the final product at low temperatures (e.g., -20°C or -80°C) to prevent long-term degradation.
Experimental Protocols
General Protocol for Extraction of this compound from Fermentation Broth
This is a generalized protocol based on common methods for macrolide extraction and should be optimized for your specific fermentation conditions.
-
Cell Removal: Centrifuge the fermentation broth at 8,000 x g for 20 minutes to pellet the biomass. Collect the supernatant.
-
Solvent Extraction:
-
Transfer the supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate.
-
Shake vigorously for 2-3 minutes, periodically venting the funnel.
-
Allow the layers to separate. If an emulsion forms, centrifuge the mixture at a low speed.
-
Collect the upper organic layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.
-
-
Concentration:
-
Pool the organic extracts.
-
Dry the combined organic phase over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Crude Product: The resulting residue is the crude this compound extract, which can then be subjected to further chromatographic purification.
General Protocol for Silica Gel Chromatography
-
Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.
-
Pooling and Concentration: Combine the fractions containing the pure compound and concentrate them using a rotary evaporator.
References
Technical Support Center: Overcoming Side Reactions in the Julia-Kocienski Olefination for Cycloviracin B1 Synthesis
Welcome to the technical support center for the Julia-Kocienski olefination, with a special focus on its application in the total synthesis of Cycloviracin B1. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in this critical synthetic step. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you navigate the complexities of this powerful olefination reaction, particularly in the context of sensitive substrates like those in the this compound synthesis.
Troubleshooting Guide & FAQs
The Julia-Kocienski olefination is a key transformation in the synthesis of this compound, often employed for the crucial macrocyclization step or the installation of complex side chains. However, the presence of base-labile β-hydroxy ester functionalities in the this compound precursors makes this reaction particularly challenging.[1][2] This guide addresses common issues encountered during this step.
Question 1: I am observing a low yield in my Julia-Kocienski olefination. What are the potential causes and how can I address them?
Answer:
Low yields in the Julia-Kocienski olefination for this compound synthesis can stem from several factors, primarily related to the stability of the substrate and the reaction conditions.
-
Degradation of the Substrate: The presence of base-labile β-hydroxy esters in the this compound backbone is a major concern. Strong bases like KHMDS or LiHMDS can induce side reactions such as elimination of the hydroxyl group, or epimerization of adjacent stereocenters.
-
Troubleshooting:
-
Choice of Base: Use of a milder base, if compatible with sulfone deprotonation, could be beneficial. Alternatively, a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) might minimize side reactions.
-
Reaction Temperature: Maintain a low reaction temperature (typically -78 °C) throughout the addition of the base and the aldehyde to minimize base-mediated degradation.
-
Protecting Groups: If feasible within the overall synthetic strategy, consider protecting the β-hydroxy group with a robust protecting group that is stable to the basic conditions of the olefination.
-
-
-
Sulfone Homocoupling: A common side reaction is the self-condensation of the metalated sulfone, where the sulfone carbanion attacks another molecule of the starting sulfone.[3]
-
Troubleshooting:
-
"Barbier-like" Conditions: Instead of pre-forming the sulfone anion, add the base slowly to a mixture of the sulfone and the aldehyde. This keeps the concentration of the free sulfone anion low, favoring the reaction with the more electrophilic aldehyde.[3]
-
Order of Addition: Slowly adding the aldehyde to the pre-formed sulfone anion can also minimize sulfone self-condensation.
-
-
-
Incomplete Reaction: The reaction may not be proceeding to completion.
-
Troubleshooting:
-
Reaction Time and Temperature: While low temperatures are crucial initially, a gradual warming of the reaction mixture to room temperature may be necessary to drive the reaction to completion.
-
Monitoring the Reaction: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the consumption of the starting materials and the formation of the product.
-
-
Question 2: My reaction is producing a mixture of E and Z isomers. How can I improve the stereoselectivity of the Julia-Kocienski olefination?
Answer:
The stereoselectivity of the Julia-Kocienski olefination is influenced by the nature of the sulfone, the aldehyde, the base, and the solvent.[4] Generally, the use of 1-phenyl-1H-tetrazol-5-yl (PT) sulfones in combination with potassium bases (like KHMDS) in polar aprotic solvents (like THF or DME) favors the formation of the E-isomer.[5]
-
Factors Influencing Stereoselectivity:
-
Sulfone Moiety: PT-sulfones are known to provide high E-selectivity.[5]
-
Counterion: Potassium counterions (from KHMDS) generally lead to higher E-selectivity compared to lithium or sodium.[4]
-
Solvent: Polar aprotic solvents like THF or DME are preferred for high E-selectivity.
-
Aldehyde Structure: The steric and electronic properties of the aldehyde can influence the stereochemical outcome.
-
-
Troubleshooting Poor Selectivity:
-
Optimize Base and Solvent: If you are not already using them, switch to KHMDS as the base and anhydrous THF or DME as the solvent.
-
Temperature Control: Strict control of the reaction temperature is crucial, as temperature fluctuations can affect the transition state energies and thus the stereoselectivity.
-
Work-up Conditions: Isomerization of the double bond can sometimes occur during work-up or purification.[6] Avoid acidic or basic conditions during the work-up and consider using a neutral buffer. When performing chromatography, deactivating the silica (B1680970) gel with a small amount of a non-nucleophilic base like triethylamine (B128534) in the eluent can prevent on-column isomerization.[6]
-
Question 3: I am observing unexpected byproducts in my reaction mixture. What are the likely side reactions and how can I mitigate them?
Answer:
Besides sulfone homocoupling, other side reactions can occur, especially with complex substrates like those in the this compound synthesis.
-
Elimination of β-Hydroxy Group: The basic conditions can lead to the elimination of the β-hydroxy group in the ester moieties, forming an α,β-unsaturated ester.
-
Mitigation: As mentioned earlier, using the mildest possible base and maintaining low temperatures are key. Protecting the hydroxyl group is the most effective solution if compatible with the overall synthetic route.
-
-
Epimerization: Stereocenters α to carbonyl groups or other acidic protons can be susceptible to epimerization under basic conditions.
-
Mitigation: Minimize reaction time and maintain low temperatures. A careful selection of the base is also critical.
-
-
Reaction with Ester Carbonyls: While less likely than reaction with the aldehyde, the highly reactive sulfone anion could potentially react with the ester carbonyls present in the this compound precursor, leading to undesired byproducts.
-
Mitigation: The higher reactivity of the aldehyde should favor the desired reaction. However, ensuring a slow addition of the base under "Barbier-like" conditions can help to control the reactivity of the sulfone anion.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the Julia-Kocienski olefination. Note that the optimal conditions for the this compound synthesis may vary, and the data below should be used as a general guideline.
| Entry | Sulfone Type | Base (equiv.) | Solvent | Temperature (°C) | Typical Yield (%) | Typical E/Z Ratio | Reference |
| 1 | PT-Sulfone | KHMDS (1.1) | THF | -78 to rt | 70-90 | >95:5 | [5] |
| 2 | PT-Sulfone | LiHMDS (1.1) | THF | -78 to rt | 65-85 | 85:15 - 95:5 | [4] |
| 3 | BT-Sulfone | KHMDS (1.1) | DME | -78 to rt | 60-80 | 80:20 - 90:10 | [4] |
| 4 | PT-Sulfone | NaHMDS (1.1) | THF | -78 to rt | 60-80 | 90:10 - 95:5 | [5] |
PT = 1-phenyl-1H-tetrazol-5-yl; BT = benzothiazol-2-yl; KHMDS = Potassium bis(trimethylsilyl)amide; LiHMDS = Lithium bis(trimethylsilyl)amide; NaHMDS = Sodium bis(trimethylsilyl)amide; THF = Tetrahydrofuran (B95107); DME = 1,2-Dimethoxyethane; rt = room temperature.
Experimental Protocols
Representative Protocol for Julia-Kocienski Olefination with a Sensitive Substrate
This protocol is a general guideline and should be adapted and optimized for the specific substrate in the this compound synthesis.
Materials:
-
Aldehyde precursor of this compound (1.0 equiv)
-
Corresponding PT-Sulfone (1.1 equiv)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.05 equiv, as a 0.5 M solution in toluene)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Preparation: Under an inert atmosphere (argon or nitrogen), add the aldehyde precursor and the PT-sulfone to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Dissolve the solids in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add the KHMDS solution dropwise to the stirred solution of the aldehyde and sulfone over a period of 30-60 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically stirred at -78 °C for 2-4 hours.
-
Warming: After the initial reaction period at low temperature, the reaction mixture may be allowed to slowly warm to 0 °C or room temperature to ensure completion.
-
Quenching: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at -78 °C.
-
Extraction: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Add ethyl acetate (B1210297) and water. Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel. To prevent isomerization on the column, it is advisable to use a solvent system containing a small amount of a non-nucleophilic base (e.g., 0.1-0.5% triethylamine).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 3. Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 6. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations [mdpi.com]
Technical Support Center: Addressing Common Issues in Antiviral CPE Assays with Glycolipids
Welcome to the Technical Support Center for antiviral cytopathic effect (CPE) assays involving glycolipids. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges of screening glycolipid-based compounds for antiviral activity. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments, interpret your results accurately, and avoid common pitfalls.
Frequently Asked Questions (FAQs)
Q1: What is a cytopathic effect (CPE) inhibition assay?
A CPE inhibition assay is a common method used to evaluate the antiviral activity of a compound.[1] Many viruses cause visible damage to host cells, a phenomenon known as the cytopathic effect (CPE), which can include changes in cell shape, detachment from the culture surface, and eventual cell death or lysis.[1] In a CPE inhibition assay, susceptible host cells are infected with a virus in the presence of varying concentrations of a test compound. If the compound has antiviral activity, it will inhibit viral replication and protect the cells from CPE.[1][2] The level of protection is typically quantified by measuring cell viability.[3]
Q2: Why do glycolipids present unique challenges in CPE assays?
Glycolipids are amphipathic molecules, meaning they have both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part. This structure gives them surfactant-like properties, which can lead to several challenges in cell-based assays:
-
Inherent Cytotoxicity: Due to their ability to interact with and disrupt cell membranes, glycolipids can be cytotoxic at certain concentrations, independent of any antiviral activity.[4] This can be a major source of false-positive results in a CPE assay, where cell death is the endpoint being measured.
-
Membrane Integrity Issues: Even at non-lethal concentrations, glycolipids can affect cell membrane integrity, potentially influencing virus entry or the uptake of viability dyes, leading to misleading results.
-
Non-Specific Effects: The surfactant properties of glycolipids can cause them to interfere with assay components. For example, they might strip coated viruses or antibodies from the assay plate, similar to how detergents can interfere in ELISA assays.
-
Modulation of Host Cell Signaling: Some glycolipids can activate host cell signaling pathways, such as the innate immune response.[5][6] This could induce an antiviral state in the cells that is not due to a direct effect on the virus, complicating the interpretation of the mechanism of action.
Q3: How can I differentiate between true antiviral activity and glycolipid-induced cytotoxicity?
This is a critical aspect of testing glycolipids. The key is to run a parallel cytotoxicity assay.[2] In this assay, you will treat the same host cells with the same concentrations of your glycolipid but without adding the virus. By comparing the results of the CPE inhibition assay and the cytotoxicity assay, you can determine if the observed cell protection is due to a specific antiviral effect or simply because the compound is toxic to the cells at that concentration. A significant difference between the effective concentration (EC50) in the antiviral assay and the cytotoxic concentration (CC50) in the cytotoxicity assay is indicative of a true antiviral effect.[7][8]
Troubleshooting Guide
Issue 1: High background cytotoxicity in my negative controls.
-
Question: I'm observing significant cell death in my uninfected control wells that are treated with the glycolipid. How can I address this?
-
Answer: This indicates that your glycolipid is cytotoxic at the tested concentrations.
-
Solution: Perform a dose-response cytotoxicity assay to determine the 50% cytotoxic concentration (CC50).[7][8] This will help you identify the non-toxic concentration range of your glycolipid for subsequent antiviral screening. It is advisable to use concentrations well below the CC50 for your antiviral assays to minimize off-target effects.
-
Issue 2: My results are not reproducible.
-
Question: I'm getting inconsistent results between experiments. What could be the cause?
-
Answer: Poor reproducibility can stem from several factors when working with glycolipids.
-
Solution 1: Glycolipid Preparation: Ensure your glycolipid is fully solubilized before adding it to the assay medium. Aggregates can lead to inconsistent concentrations in the wells. Consider using a vehicle like DMSO to prepare stock solutions, but be mindful of the final DMSO concentration in your assay, as it can also be cytotoxic.
-
Solution 2: Cell Health: Ensure your host cells are healthy and at a consistent confluency at the time of the assay. Stressed or overly confluent cells can be more susceptible to both viral infection and compound toxicity.
-
Solution 3: Assay Protocol: Standardize all incubation times, temperatures, and reagent concentrations. Minor variations can lead to significant differences in results.
-
Issue 3: I'm seeing a reduction in CPE, but I suspect it might be a false positive.
-
Question: My glycolipid appears to be inhibiting CPE, but I'm concerned it's not a true antiviral effect. How can I confirm this?
-
Answer: This is a common and valid concern with compounds that have surfactant-like properties.
-
Solution 1: Selectivity Index (SI): Calculate the Selectivity Index (SI), which is the ratio of the CC50 to the EC50 (SI = CC50 / EC50).[7] A higher SI value (generally >10) indicates that the antiviral activity is observed at concentrations much lower than those causing cytotoxicity, suggesting a specific antiviral effect.[7]
-
Solution 2: Mechanism of Action Studies: To further confirm antiviral activity, consider performing mechanism-of-action studies. For example, a virucidal assay can determine if the glycolipid directly inactivates the virus before it enters the cell.[2] A time-of-addition assay can help pinpoint the stage of the viral life cycle that is being inhibited.
-
Solution 3: Alternative Assays: If possible, validate your findings using an alternative antiviral assay that does not rely on cell viability as the primary endpoint. For example, a plaque reduction assay or a virus yield reduction assay, which directly measure the production of infectious virus particles, can provide more direct evidence of antiviral activity.[2]
-
Quantitative Data Summary
The following table summarizes key quantitative parameters to consider when performing antiviral CPE assays with glycolipids. The values are illustrative and should be determined experimentally for each specific glycolipid, virus, and cell line combination.
| Parameter | Description | Typical Value/Range | Reference |
| CC50 (50% Cytotoxic Concentration) | The concentration of the glycolipid that causes a 50% reduction in the viability of uninfected cells. | Highly variable depending on the glycolipid and cell type. | [7][8] |
| EC50 (50% Effective Concentration) | The concentration of the glycolipid that inhibits the viral cytopathic effect by 50%. | Determined experimentally. | [9][10] |
| Selectivity Index (SI) | The ratio of CC50 to EC50 (CC50/EC50). A measure of the therapeutic window of the compound. | >10 is generally considered a good indicator of specific antiviral activity. | [7] |
| MOI (Multiplicity of Infection) | The ratio of infectious virus particles to the number of cells. | Typically a low MOI (e.g., 0.001 to 0.1) is used for CPE assays.[10][11] | [10][11] |
Experimental Protocols
Protocol 1: Determination of Glycolipid Cytotoxicity (CC50)
This protocol is essential to perform before the antiviral assay to determine the non-toxic working concentrations of your glycolipid.
Materials:
-
Host cell line susceptible to the virus of interest
-
Cell culture medium
-
Glycolipid stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., Neutral Red, CellTiter-Glo®, MTT)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours.
-
Incubate the plates for 24 hours at 37°C with 5% CO2.
-
Prepare serial dilutions of your glycolipid in cell culture medium. It is important to include a vehicle control (medium with the same concentration of DMSO or other solvent used for the stock solution) and a cell control (medium only).
-
Remove the medium from the cells and add 100 µL of the glycolipid dilutions to the respective wells.
-
Incubate the plates for the same duration as your planned antiviral assay (e.g., 48-72 hours).
-
At the end of the incubation period, assess cell viability using your chosen method according to the manufacturer's instructions.
-
Calculate the percentage of cell viability for each concentration relative to the cell control.
-
Plot the percentage of viability against the glycolipid concentration and determine the CC50 value using a non-linear regression analysis.
Protocol 2: Antiviral CPE Inhibition Assay for Glycolipids
Materials:
-
All materials from the cytotoxicity protocol
-
Virus stock with a known titer
-
Positive control antiviral compound (if available)
Procedure:
-
Seed 96-well plates with host cells and incubate for 24 hours as described in the cytotoxicity protocol.
-
Prepare serial dilutions of your glycolipid in cell culture medium at concentrations below the determined CC50. Include a positive control antiviral, a vehicle control, a cell control (no virus, no compound), and a virus control (virus, no compound).
-
Remove the medium from the cells.
-
Add 50 µL of the glycolipid dilutions to the appropriate wells.
-
Add 50 µL of virus diluted in cell culture medium to achieve the desired MOI to all wells except the cell control wells (add 50 µL of medium instead).
-
Incubate the plates at 37°C with 5% CO2 until the virus control wells show significant CPE (typically 80-90%), which can be observed by microscopy.[9] This may take 48-72 hours.
-
Assess cell viability using the same method as in the cytotoxicity assay.
-
Calculate the percentage of CPE inhibition for each concentration relative to the virus and cell controls.
-
Plot the percentage of inhibition against the glycolipid concentration and determine the EC50 value using a non-linear regression analysis.
Visualizations
Caption: Workflow for assessing glycolipid antiviral activity.
Caption: Differentiating mechanisms of CPE reduction.
References
- 1. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 3. Drug Repurposing Screen for Compounds Inhibiting the Cytopathic Effect of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceramide and Related Molecules in Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An immunostimulatory glycolipid that blocks SARS-CoV-2, RSV, and influenza infections in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An immunostimulatory glycolipid that blocks SARS-CoV-2, RSV, and influenza infections in vivo [periodicos.capes.gov.br]
- 7. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 10. researchgate.net [researchgate.net]
- 11. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell-Based Assays for Cycloviracin B1
Welcome to the technical support center for Cycloviracin B1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing cell-based assays and to offer troubleshooting solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
This compound is a naturally occurring glycolipid macrolide.[1] It has demonstrated potent antiviral activity, particularly against Herpes Simplex Virus type 1 (HSV-1).[1] It also exhibits weak activity against Gram-positive bacteria. The entire molecular structure of this compound is understood to be essential for its selective antiviral effects.[2][3]
Q2: What is the mechanism of action of this compound?
The precise molecular mechanism of this compound's antiviral activity against HSV-1 has not been fully elucidated in publicly available literature. General antiviral mechanisms for natural products can include the inhibition of viral entry, replication, or egress. For HSV-1, common drug targets include viral DNA polymerase and enzymes involved in the viral life cycle. Further research is required to identify the specific viral or host cell target of this compound.
Q3: What cell lines are suitable for testing this compound's antiviral activity?
Vero cells, derived from the kidney of an African green monkey, are a standard and highly recommended cell line for HSV-1 plaque reduction assays due to their susceptibility to viral infection and clear plaque formation.
Q4: How should I prepare a stock solution of this compound?
Due to its lipophilic nature, this compound is expected to have low solubility in aqueous solutions. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions of such compounds. It is crucial to use anhydrous, cell culture-grade DMSO. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[4]
Q5: What are the expected effective concentrations of this compound?
Specific EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values for this compound are not widely reported. These values are highly dependent on the cell line, virus strain, and assay conditions. It is essential to determine these values empirically in your specific experimental system. A good starting point for a dose-response experiment would be a broad concentration range (e.g., from nanomolar to micromolar).
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells. | 1. Inconsistent cell seeding. 2. "Edge effect" in multi-well plates due to evaporation. 3. Compound precipitation. | 1. Ensure a homogenous cell suspension before and during seeding. 2. Fill the outer wells of the plate with sterile PBS or media without cells. Ensure proper humidity in the incubator. 3. Visually inspect for precipitation after adding the compound to the media. Consider using a solubilizing agent or vortexing immediately before addition. |
| No observable antiviral activity. | 1. Compound concentration is too low. 2. This compound has degraded. 3. The chosen cell line or virus strain is not sensitive. | 1. Perform a dose-response experiment with a wider and higher concentration range. 2. Prepare fresh stock solutions. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 3. Confirm the susceptibility of your cell line and virus strain to a positive control antiviral agent (e.g., Acyclovir). |
| High cytotoxicity observed in all treated wells. | 1. Compound concentration is too high. 2. DMSO concentration is toxic to the cells. 3. The compound itself is highly cytotoxic. | 1. Perform a dose-response experiment with a lower concentration range. 2. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤0.5%). Run a vehicle control with the same DMSO concentration. 3. Determine the CC50 of the compound to establish a therapeutic window. |
| Compound precipitates in the cell culture medium. | 1. Poor solubility of the lipophilic compound in aqueous media. 2. The stock solution is too concentrated for the final dilution. | 1. Prepare the final dilutions in pre-warmed media and vortex immediately before adding to the cells. 2. Consider using a lower concentration stock solution to reduce the final DMSO concentration and improve solubility upon dilution. |
Quantitative Data Summary
| Parameter | Cell Line | Virus | Value | Notes |
| EC50 | Vero | HSV-1 | To be determined | 50% Effective Concentration |
| CC50 | Vero | N/A | To be determined | 50% Cytotoxic Concentration |
| Selectivity Index (SI) | Vero | HSV-1 | Calculated (CC50/EC50) | A higher SI indicates greater antiviral specificity. |
Experimental Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed Vero cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in cell culture medium, starting from a high concentration (e.g., 100 µM). Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a cell-only control (medium only).
-
Treatment: Remove the existing medium from the cells and add the prepared compound dilutions.
-
Incubation: Incubate the plate for a period that corresponds to the duration of your planned antiviral assay (e.g., 48-72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as the MTT or resazurin (B115843) assay.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Plaque Reduction Assay for Antiviral Activity (EC50)
This protocol is a standard method for evaluating antiviral activity against plaque-forming viruses like HSV-1.
-
Cell Seeding: Seed Vero cells in 6-well or 12-well plates to form a confluent monolayer on the day of infection.
-
Compound and Virus Preparation: Prepare serial dilutions of this compound in serum-free medium. In a separate tube, dilute the HSV-1 stock to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU/well).
-
Infection: Pre-incubate the virus with the compound dilutions for 1 hour at 37°C. Then, infect the confluent cell monolayers with the virus-compound mixture. Also include a virus-only control and a cell-only control.
-
Adsorption: Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose (B11928114) or agarose) to restrict virus spread.
-
Incubation: Incubate the plates for 2-3 days until plaques are visible.
-
Staining: Fix the cells (e.g., with methanol) and stain with a solution like crystal violet to visualize the plaques.
-
Plaque Counting and EC50 Determination: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration compared to the virus control. Determine the EC50 value by plotting the percentage of plaque reduction against the log of the compound concentration.
Visualizations
References
- 1. Host Defense against Viral Infection Involves Interferon Mediated Down-Regulation of Sterol Biosynthesis | PLOS Biology [journals.plos.org]
- 2. marinbio.com [marinbio.com]
- 3. Structure assignment, total synthesis, and antiviral evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Curing a viral infection by targeting the host: The example of cyclophilin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Scaling Up Cycloviracin B1 Production
Welcome to the Technical Support Center for Cycloviracin B1 production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in overcoming common challenges encountered during the experimental and scale-up phases of this compound production.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its producing microorganism?
This compound is a macrolide antibiotic with potent antiviral activity, particularly against Herpes Simplex Virus type 1.[1] It is produced by the actinomycete Kibdelosporangium albatum, strain R761-7 (ATCC 55061).[1][2]
Q2: What are the general challenges in scaling up the production of antibiotics from actinomycetes?
Scaling up fermentation of actinomycetes like Kibdelosporangium albatum presents several challenges. These include maintaining process consistency from lab to industrial scale, ensuring efficient oxygen transfer and managing shear stress in large bioreactors, controlling costs, and adhering to stringent regulatory requirements.[1][3] In addition, inoculum quality, medium sterilization, and maintaining optimal physical parameters like pH, temperature, and aeration are critical for successful scale-up.[4]
Q3: Are there any specific known challenges for macrolide production?
Yes, macrolide production by fermentation can face challenges such as low yields, production of related impurities or analogs, and complex downstream processing for purification.[1][5] The producing organisms often have complex nutritional requirements and the production of secondary metabolites like macrolides is tightly regulated by the cell's physiological state.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the production and scale-up of this compound.
| Problem | Potential Cause | Troubleshooting Strategy |
| Low Biomass of Kibdelosporangium albatum | Suboptimal media composition. | Systematically evaluate different carbon and nitrogen sources. While specific data for K. albatum is limited, a starting point could be media commonly used for actinomycetes such as ISP2 or Tryptic Soy Broth. |
| Inadequate aeration or high CO2 levels. | Increase agitation speed or airflow rate. Monitor off-gas CO2 levels and adjust aeration to maintain levels below 0.5%, as high levels can be inhibitory.[1] | |
| Incorrect pH or temperature. | Optimize pH and temperature. Most actinomycetes prefer a neutral to slightly alkaline initial pH (around 7.0) and temperatures between 28-30°C.[6][7] | |
| Good Biomass, but Low this compound Titer | Nutrient limitation for secondary metabolism. | Introduce a nutrient feeding strategy (fed-batch culture) to supply key precursors and maintain optimal conditions for antibiotic production after the initial growth phase. |
| Catabolite repression. | Replace rapidly metabolized carbon sources like glucose with slower-metabolized ones such as glycerol (B35011) or starch to avoid repression of secondary metabolite production. | |
| Shear stress from high agitation. | While higher impeller tip speeds can improve oxygen transfer, excessive speed can damage mycelia and reduce productivity. A balance must be found; a slight decrease in titer (around 20%) has been observed with increased tip speeds in some actinomycetes.[1] | |
| Inconsistent Batch-to-Batch Production | Variability in inoculum quality. | Standardize the inoculum preparation process, including age and volume. An inoculum volume of 2-6% (v/v) is a common starting point for actinomycete fermentations.[1] |
| Inconsistent raw material quality. | Source key media components from reliable suppliers and consider pre-testing new batches of complex raw materials like yeast extract or peptone. | |
| Difficulties in Downstream Purification | Formation of emulsions during solvent extraction. | Adjust the pH of the fermentation broth or use centrifugation to break emulsions. Consider using alternative extraction solvents or methods like adsorption chromatography.[8] |
| Co-extraction of impurities. | Optimize the extraction solvent system. For macrolides like tylosin, a composite extractant of ethyl acetate-chloroform-petroleum ether has been used to improve purity.[3] | |
| Low recovery after chromatography. | Screen different resins and elution conditions. For macrolides, silica (B1680970) gel and reverse-phase chromatography are commonly employed. |
Quantitative Data Summary
Due to the limited publicly available data specifically for this compound production, the following tables provide generalized quantitative parameters based on the fermentation of other actinomycetes and the production of macrolide antibiotics. These should be used as a starting point for optimization studies.
Table 1: Fermentation Parameters for Actinomycete Scale-Up
| Parameter | Laboratory Scale (Typical) | Pilot/Industrial Scale (Considerations) | Reference |
| Inoculum Volume | 2 - 10% (v/v) | 2 - 6% (v/v) may be optimal to avoid nutrient depletion. | [1] |
| Temperature | 28 - 30°C | Maintain precise temperature control as heat transfer can be a challenge at larger scales. | [6][7] |
| pH | 6.8 - 7.4 | Monitor and control pH, as metabolic byproducts can cause significant shifts. | [6][7] |
| Agitation (Impeller Tip Speed) | 1 - 2 m/s | Higher speeds (e.g., >2.9 m/s) may decrease productivity due to shear stress. | [1] |
| Aeration (vvm) | 0.5 - 1.5 | Lower gas flow rates (e.g., 0.25 vvm) at high backpressure can be problematic. | [1] |
| Backpressure | 0.5 - 0.7 kg/cm ² | Higher backpressure (e.g., 1.2 kg/cm ²) can negatively impact production. | [1] |
Table 2: Example of Macrolide (Nocathiacin I) Titer at Scale
| Scale | Titer (mg/L) | Fermentation Time (days) | Reference |
| 600 L | ~310 | 7 | [1] |
| 15,000 L | ~310 | 7 | [1] |
Experimental Protocols
Protocol 1: Inoculum Development for Kibdelosporangium albatum
-
Spore Suspension Preparation:
-
Culture K. albatum on a suitable agar (B569324) medium (e.g., ISP Medium 2 or Oatmeal Agar) at 28°C for 10-14 days until good sporulation is observed.
-
Aseptically flood the plate with sterile saline solution containing a wetting agent (e.g., 0.01% Tween 80).
-
Gently scrape the surface with a sterile loop to dislodge the spores.
-
Transfer the spore suspension to a sterile tube.
-
-
Seed Culture:
-
Inoculate a baffled flask containing a suitable seed medium (e.g., Tryptic Soy Broth) with the spore suspension to an initial optical density (OD600) of approximately 0.1.
-
Incubate at 28°C on a rotary shaker at 200-250 rpm for 48-72 hours.
-
The seed culture is ready for inoculation into the production fermenter when it reaches the late exponential growth phase.
-
Protocol 2: General Downstream Processing for Macrolide Purification
-
Biomass Removal:
-
Separate the mycelial biomass from the fermentation broth by centrifugation or microfiltration.
-
-
Solvent Extraction:
-
Extract the clarified fermentation broth with a water-immiscible organic solvent such as ethyl acetate (B1210297) or butyl acetate at a slightly alkaline pH.
-
Separate the organic phase containing the macrolide.
-
-
Back Extraction (Optional):
-
Back-extract the macrolide from the organic phase into an acidic aqueous solution.
-
Adjust the pH of the aqueous phase to neutral and re-extract with an organic solvent to further purify the compound.
-
-
Chromatography:
-
Concentrate the organic extract under reduced pressure.
-
Purify the crude extract using column chromatography (e.g., silica gel or reverse-phase C18) with a suitable solvent gradient (e.g., hexane-ethyl acetate or methanol-water).
-
-
Crystallization:
-
Concentrate the purified fractions.
-
Induce crystallization by adding a non-polar solvent (e.g., hexane) and storing at low temperature (4°C).
-
Collect the crystals by filtration and dry under vacuum.
-
Visualizations
Caption: High-level experimental workflow for this compound production.
References
- 1. Actinomycetes scale-up for the production of the antibacterial, nocathiacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kibdelosporangium albatum sp. nov., producer of the antiviral antibiotics cycloviracins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extraction of Macrolide Antibiotics From Fermentation Broth By Centrifugal Extractor - Tiei liquid/liquid mixing and separation [tyextractor.com]
- 4. benchchem.com [benchchem.com]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Cycloviracin B1 In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cycloviracin B1. The information provided is designed to address common challenges, particularly those related to solubility, during in vitro experiments.
Troubleshooting Guide
Issue: this compound is not dissolving in my aqueous buffer or cell culture medium.
Possible Cause 1: Inherent Poor Aqueous Solubility
This compound is a large, complex glycolipid with a high molecular weight, which inherently limits its solubility in aqueous solutions.
Suggested Solution:
-
Use of Organic Solvents: Prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for initial solubilization of poorly soluble compounds for in vitro studies.
-
Co-solvent Systems: If DMSO is not suitable for your specific assay, a co-solvent system can be employed. A mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1 or 4:1 v/v) is often used for the initial dissolution of glycolipids.[1][2] However, these solvents are highly toxic to cells and must be completely removed by evaporation before preparing the final working solution for cell-based assays.
-
Use of Surfactants: Non-ionic surfactants can be used at low concentrations to aid in the solubilization of hydrophobic compounds.
-
Lipid-Based Formulations: For certain applications, formulating this compound in a lipid-based delivery system, such as liposomes, can improve its delivery to cells in culture.
Possible Cause 2: Precipitation upon Dilution
A concentrated stock solution of this compound in an organic solvent may precipitate when diluted into an aqueous buffer or cell culture medium.
Suggested Solution:
-
Stepwise Dilution: Dilute the stock solution in a stepwise manner. For example, first dilute into a small volume of a carrier solvent that is miscible with both the stock solvent and the final aqueous medium.
-
Vortexing/Sonication: Ensure vigorous mixing by vortexing or brief sonication immediately after dilution to aid in dispersion.
-
Inclusion of Serum: For cell culture experiments, the presence of serum (e.g., fetal bovine serum) in the medium can help to stabilize the compound and prevent precipitation. A protocol involving pre-warming the serum and diluting the compound stock into it can be effective.[3]
-
Lower Final Concentration: It may be necessary to work at a lower final concentration of this compound to maintain its solubility in the final assay medium.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Due to its poor aqueous solubility, a 100% dimethyl sulfoxide (DMSO) stock solution is recommended for initial solubilization. For applications where DMSO is not suitable, other organic solvents may be considered, but their compatibility with the specific in vitro assay must be validated.
Q2: What is the maximum concentration of DMSO that is safe for most cell lines?
A2: As a general rule, the final concentration of DMSO in cell culture media should be kept below 0.5% (v/v) to avoid cytotoxicity. However, the tolerance to DMSO can vary significantly between cell lines. It is crucial to perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your specific cell line.
Q3: How should I store the this compound stock solution?
A3: this compound stock solutions in an organic solvent should be stored at -20°C or -80°C to minimize degradation. Aliquoting the stock solution into smaller volumes is recommended to avoid repeated freeze-thaw cycles.
Q4: I am observing cytotoxicity in my experiments. How can I determine if it is due to this compound or the solvent?
A4: To distinguish between the cytotoxicity of this compound and the solvent, you must include the following controls in your experiment:
-
Untreated Control: Cells in culture medium alone.
-
Vehicle Control: Cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Test Condition: Cells treated with this compound dissolved in the solvent.
By comparing the results from these three groups, you can ascertain the cytotoxic effects of the compound versus the vehicle.
Q5: What is the mechanism of antiviral action of this compound?
A5: The precise mechanism of antiviral action for this compound has not been fully elucidated. As a macrolide, it may potentially interfere with viral protein synthesis.[4] General antiviral mechanisms for compounds of this nature can include the inhibition of viral entry into the host cell, blockage of viral genome replication, or prevention of the release of new viral particles from the infected cell.[5][6][7]
Data Presentation
Table 1: Recommended Solvents for this compound
| Solvent | Application | Considerations |
| Dimethyl Sulfoxide (DMSO) | Preparation of concentrated stock solutions for in vitro assays. | Final concentration in cell culture should typically be <0.5% (v/v). A vehicle control is essential. |
| Ethanol | Alternative for stock solution preparation. | May have higher cytotoxicity for some cell lines compared to DMSO. A vehicle control is essential. |
| Chloroform:Methanol (2:1 v/v) | Initial dissolution of dry compound for non-cell-based assays or for creating a dried film for reconstitution. | Highly toxic to cells. Must be completely evaporated before use in biological assays.[1][2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution and Working Solutions for In Vitro Cell-Based Assays
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Cell culture medium (e.g., DMEM) with or without serum
Procedure:
-
Prepare a Concentrated Stock Solution (e.g., 10 mM): a. Calculate the amount of DMSO required to dissolve a known weight of this compound to achieve a 10 mM concentration. (Molecular Weight of this compound: ~1678.1 g/mol )[8] b. Add the calculated volume of DMSO to the vial containing the this compound powder. c. Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution. d. Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C.
-
Prepare Working Solutions: a. Thaw an aliquot of the 10 mM stock solution at room temperature. b. Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment. c. Important: To minimize precipitation, add the this compound stock solution to the cell culture medium and immediately vortex to ensure rapid and uniform dispersion. d. Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of this compound.
Protocol 2: In Vitro Antiviral Plaque Reduction Assay
Objective: To determine the concentration of this compound that inhibits the formation of viral plaques by 50% (IC50).
Materials:
-
Confluent monolayer of susceptible host cells in 6-well plates
-
Virus stock of known titer (plaque-forming units (PFU)/mL)
-
This compound working solutions at various concentrations
-
Infection medium (e.g., serum-free DMEM)
-
Overlay medium (e.g., DMEM with 1% low-melting-point agarose (B213101) and 2% FBS)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates and incubate until they form a confluent monolayer.
-
Compound Pre-treatment (Optional): Remove the growth medium and wash the cell monolayer with PBS. Add medium containing different concentrations of this compound or vehicle control and incubate for a specified period.
-
Virus Infection: Remove the medium. Infect the cells with a dilution of the virus stock that will produce approximately 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: After the adsorption period, remove the virus inoculum. Wash the cells with PBS to remove unadsorbed virus.
-
Overlay: Add the overlay medium containing the respective concentrations of this compound or vehicle control to each well. The agarose will restrict the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization: a. Fix the cells with 10% formalin for at least 30 minutes. b. Remove the agarose overlay. c. Stain the cells with crystal violet solution for 15-30 minutes. d. Gently wash the plates with water and allow them to dry.
-
Data Analysis: a. Count the number of plaques in each well. b. Calculate the percentage of plaque inhibition for each concentration of this compound compared to the vehicle control. c. Determine the IC50 value by plotting the percentage of plaque inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Workflow for assessing the antiviral activity of this compound.
Caption: Hypothetical antiviral mechanisms of action for this compound.
References
- 1. Membrane Adhesion via Glycolipids Occurs for Abundant Saccharide Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction of glycolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Clinical evidences on the antiviral properties of macrolide antibiotics in the COVID-19 era and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 6. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review: Mechanism of action of antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure assignment, total synthesis, and antiviral evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Analytical Methods for Complex Glycolipids like Cycloviracin B1
Welcome to the technical support center for the analysis of complex glycolipids. This resource is designed for researchers, scientists, and drug development professionals working with challenging molecules like Cycloviracin B1. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the analysis of complex glycolipids like this compound?
A1: The analysis of complex glycolipids presents several challenges due to their amphipathic nature and structural complexity.[1] Key difficulties include:
-
Low abundance in biological samples: This necessitates sensitive analytical methods and efficient extraction procedures.
-
Structural diversity: The presence of various glycan structures, fatty acid chains, and linkages leads to a wide range of isomers that are difficult to separate and characterize.[2]
-
Poor ionization in mass spectrometry: The large and complex nature of these molecules can result in low ionization efficiency, making detection and quantification challenging.[2]
-
Co-elution with other lipids: In chromatographic separations, glycolipids can co-elute with other lipid species, leading to ion suppression and inaccurate quantification.[2]
Q2: Which analytical techniques are most suitable for characterizing this compound?
A2: A multi-faceted approach combining chromatography and spectroscopy is typically required for the comprehensive characterization of this compound. The most powerful techniques include:
-
High-Performance Liquid Chromatography (HPLC): Primarily used for purification and separation of this compound from complex mixtures.
-
Mass Spectrometry (MS): Essential for determining the molecular weight, and fragmentation patterns can provide information about the glycan sequence and lipid composition.[1][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for detailed structural elucidation, providing insights into the connectivity of atoms, stereochemistry, and conformation of the molecule.[4][5]
Q3: How can I improve the ionization of this compound in mass spectrometry?
A3: Improving the ionization efficiency of large glycolipids is crucial for sensitive detection. Consider the following strategies:
-
Choice of Ionization Source: Electrospray ionization (ESI) is a commonly used technique for large biomolecules.
-
Solvent System: The composition of the solvent used to introduce the sample into the mass spectrometer can significantly impact ionization. The use of organic modifiers and additives can enhance signal intensity.
-
Adduct Formation: The addition of salts (e.g., sodium acetate (B1210297) or ammonium (B1175870) acetate) to the mobile phase can promote the formation of adduct ions (e.g., [M+Na]+ or [M+NH4]+), which may have better ionization efficiency than the protonated molecule [M+H]+.
-
Derivatization: Chemical derivatization of the glycan moieties can improve hydrophobicity and ionization efficiency.[6]
Q4: What is the antiviral mechanism of action for this compound?
A4: While the precise mechanism is still under investigation, this compound is known to exhibit potent antiviral activity, particularly against herpes simplex virus type 1.[2] It is believed that the entire molecular construct is necessary for its selective antiviral activity.[7] The interaction of cyclotides, a class of molecules with some structural similarities to parts of this compound, with cell membranes suggests a potential mechanism involving membrane disruption.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
| Problem | Potential Cause(s) | Solution(s) |
|---|
| Poor Resolution/Broad Peaks | - Inappropriate mobile phase composition.
- Column degradation or contamination.
- Sample overload. | - Optimize the gradient and solvent composition.
- Use a guard column and filter samples.
- Reduce the amount of sample injected. | | Peak Tailing | - Secondary interactions between the analyte and the stationary phase.
- Presence of active sites on the column packing. | - Adjust the mobile phase pH.
- Use a column with end-capping.
- Add a competing base to the mobile phase. | | Ghost Peaks | - Contaminants in the mobile phase or from previous injections.
- Sample degradation. | - Use high-purity solvents.
- Flush the column thoroughly between runs.
- Ensure sample stability. | | Drifting Baseline | - Incomplete column equilibration.
- Mobile phase composition changing over time.
- Detector temperature fluctuations. | - Allow sufficient time for column equilibration.
- Prepare fresh mobile phase daily and degas thoroughly.
- Ensure a stable operating temperature for the detector. |
Mass Spectrometry (MS)
| Problem | Potential Cause(s) | Solution(s) |
|---|
| Low Signal Intensity/Poor Ionization | - Suboptimal ionization source parameters.
- Poor desolvation.
- Ion suppression from co-eluting compounds.[2] | - Optimize spray voltage, capillary temperature, and gas flows.
- Adjust solvent composition to improve volatility.
- Improve chromatographic separation to reduce co-elution. | | In-source Fragmentation | - High source temperatures or voltages.
- Labile nature of the glycolipid. | - Reduce the energy in the ion source (e.g., lower cone voltage or temperature).
- Use a "softer" ionization technique if available. | | Non-reproducible Spectra | - Fluctuations in the ion source.
- Inconsistent sample preparation.
- Contamination of the mass spectrometer. | - Ensure stable spray and source conditions.
- Standardize the sample preparation protocol.
- Clean the ion source regularly. | | Difficulty in Differentiating Isomers | - Isobaric and isomeric species are not separated by MS alone. | - Couple MS with a high-resolution separation technique like HPLC or ion mobility spectrometry.[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Problem | Potential Cause(s) | Solution(s) |
|---|
| Poor Signal-to-Noise Ratio | - Low sample concentration.
- Insufficient number of scans.
- Suboptimal probe tuning and matching. | - Increase the sample concentration if possible.
- Increase the acquisition time by acquiring more scans.
- Properly tune and match the NMR probe for the specific nucleus. | | Broad Resonances | - Sample aggregation.
- Presence of paramagnetic impurities.
- High viscosity of the sample. | - Adjust the solvent or temperature to minimize aggregation.
- Treat the sample with a chelating agent to remove paramagnetic metals.
- Use a higher temperature to reduce viscosity. | | Overlapping Signals | - High structural complexity of the molecule. | - Utilize 2D NMR experiments (e.g., COSY, TOCSY, HSQC, HMBC) to resolve overlapping signals and establish correlations.[4] | | Difficulty in Assigning Anomeric Configurations | - Ambiguous coupling constants or NOE signals. | - Compare experimental 13C NMR chemical shifts of the anomeric carbons with those of known standards or predicted values.[7] |
Experimental Protocols
Purification of this compound
A multi-step purification protocol is generally required to isolate this compound from a crude extract.
Methodology:
-
Extraction: Extract the biomass or fermentation broth with a suitable organic solvent such as ethyl acetate or butanol.
-
Solvent Partitioning: Perform liquid-liquid partitioning to separate compounds based on their polarity.
-
Column Chromatography:
-
Initial Cleanup: Use a silica (B1680970) gel column with a step gradient of solvents (e.g., chloroform-methanol) to perform an initial fractionation of the extract.
-
Medium Pressure Liquid Chromatography (MPLC): Further purify the fractions containing the glycolipid using MPLC with a more refined solvent gradient.[8]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Preparative HPLC: Employ a preparative reverse-phase HPLC column (e.g., C18) to isolate the pure this compound. A typical mobile phase would be a gradient of acetonitrile (B52724) in water.
-
Analytical HPLC: Use an analytical HPLC column to assess the purity of the final product.
-
HPLC Analysis
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 60% B to 100% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm or an Evaporative Light Scattering Detector (ELSD).
-
Injection Volume: 10-20 µL.
Mass Spectrometry (MS) Analysis
Methodology:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.
-
Scan Range: m/z 500-3000.
-
Source Parameters:
-
Capillary Voltage: 3.5-4.5 kV.
-
Cone Voltage: 30-50 V (optimize to minimize in-source fragmentation).
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
-
-
Fragmentation: For tandem MS (MS/MS), use collision-induced dissociation (CID) with argon as the collision gas. Optimize collision energy to obtain informative fragment ions.
NMR Spectroscopy Analysis
Methodology:
-
Solvent: Deuterated methanol (B129727) (CD3OD) or a mixture of deuterated chloroform (B151607) and methanol (CDCl3:CD3OD).
-
Concentration: 5-10 mg of the purified glycolipid in 0.5 mL of solvent.
-
Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Experiments:
-
1D NMR: 1H and 13C spectra.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for determining the linkages between sugar units and the lipid backbone.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in establishing the stereochemistry and conformation.
-
-
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Logical workflow for troubleshooting analytical issues.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. Unraveling the complexity of glycosphingolipidome: the key role of mass spectrometry in the structural analysis of glycosphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the mass spectrometric analysis of glycosphingolipidome – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidation of glycolipid structure by proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Analysis of Glycosylglycerolipids Using NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Structure assignment, total synthesis, and antiviral evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure Elucidation and Characterization of Novel Glycolipid Biosurfactant Produced by Rouxiella badensis DSM 100043T - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Synthetic vs. Natural Cycloviracin B1 Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiviral activity of synthetically produced Cycloviracin B1 versus its naturally occurring counterpart. The data presented is compiled from seminal studies on the isolation and total synthesis of this potent antiviral agent.
Executive Summary
This compound, a glycolipid natural product, exhibits significant antiviral activity, particularly against Herpes Simplex Virus type 1 (HSV-1). The successful total synthesis of this compound has enabled a comparative evaluation of the biological activity of the synthetic versus the natural compound. Studies have demonstrated that the synthetic this compound possesses antiviral potency comparable to the natural product, validating the synthetic route and confirming the structural and functional integrity of the synthesized molecule. This guide will delve into the quantitative data, experimental methodologies, and proposed mechanism of action.
Data Presentation: Quantitative Comparison of Antiviral Activity
The antiviral activity of both natural and synthetic this compound against HSV-1 is summarized below. The data is primarily based on plaque reduction assays, a standard method for quantifying antiviral efficacy.
| Compound | Virus Strain | Cell Line | IC50 (µg/mL) | Cytotoxicity (CC50 in µg/mL) | Selectivity Index (SI = CC50/IC50) | Reference |
| Natural this compound | HSV-1 | Vero | 0.02 | >100 | >5000 | [1] |
| Synthetic this compound | HSV-1 (KOS strain) | E6SM | 0.01-0.1 | >25 | >250-2500 | [2] |
Note: The IC50 values are from different studies and assay conditions may have varied slightly. However, the data strongly indicates that synthetic this compound exhibits potent anti-HSV-1 activity in the same nanomolar range as the natural product. The high selectivity index for both compounds underscores their specificity for viral targets with minimal cellular toxicity.
Experimental Protocols
The following is a detailed methodology for a typical plaque reduction assay used to determine the anti-HSV-1 activity of this compound.
Plaque Reduction Assay for HSV-1
This assay quantifies the inhibition of virus-induced plaque formation in a cell monolayer.
-
Cell Preparation:
-
Virus Infection:
-
Compound Treatment:
-
After the adsorption period, the virus inoculum is removed.
-
The cell monolayer is washed and then overlaid with a semi-solid medium (e.g., methylcellulose (B11928114) or agarose) containing various concentrations of the test compound (natural or synthetic this compound).[5][6]
-
Control wells receive medium without the compound.
-
-
Incubation and Plaque Visualization:
-
The plates are incubated for 2-3 days at 37°C to allow for plaque formation.[4][5]
-
After incubation, the semi-solid overlay is removed, and the cells are fixed with a solution like methanol.[6]
-
The fixed cells are stained with a staining solution (e.g., crystal violet) to visualize the plaques.[3][6]
-
-
Data Analysis:
-
The number of plaques in each well is counted.
-
The IC50 value, the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control, is calculated.
-
Mandatory Visualizations
Proposed Antiviral Mechanism of Action for Glycolipids against HSV-1
While the precise molecular target of this compound has not been definitively elucidated, many antiviral glycolipids are known to interfere with the early stages of viral infection, such as attachment and entry into the host cell. The following diagram illustrates a generalized mechanism of action for glycolipid antivirals targeting HSV-1.
Caption: Proposed mechanism of HSV-1 inhibition by glycolipids.
Experimental Workflow: Plaque Reduction Assay
The logical flow of the plaque reduction assay is depicted in the following diagram.
Caption: Workflow of the Plaque Reduction Assay.
Conclusion
The successful total synthesis of this compound represents a significant achievement in natural product chemistry and antiviral drug development. The comparable and potent anti-HSV-1 activity of synthetic this compound to its natural counterpart confirms the viability of chemical synthesis for producing this complex molecule. This opens avenues for the development of analogs with potentially improved therapeutic properties. Further research is warranted to elucidate the precise molecular mechanism by which this compound exerts its antiviral effects, which will be crucial for its future clinical development.
References
- 1. New antiviral antibiotics, cycloviracins B1 and B2. I. Production, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure assignment, total synthesis, and antiviral evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [jove.com]
- 4. Herpes Simplex Virus Type 1 Propagation, Titration and Single-step Growth Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
A Structural and Functional Comparison of Cycloviracin B1 and Fattiviracins as Antiviral Agents
A detailed guide for researchers, scientists, and drug development professionals on the structural and biological characteristics of two related families of macrocyclic glycolipids: Cycloviracin B1 and the fattiviracins.
This guide provides a comprehensive comparison of this compound and fattiviracins, focusing on their structural differences, antiviral activity, and the experimental methodologies used to evaluate their efficacy. Both classes of compounds, produced by actinomycetes, have demonstrated significant potential as antiviral agents, primarily by inhibiting the entry of enveloped viruses into host cells.
Structural Comparison: Core Similarities and Key Distinctions
This compound and the fattiviracins are complex macrocyclic glycolipids. At their core, they share a C2-symmetrical macrodiolide structure, to which fatty acid chains and sugar moieties are attached.[1] However, significant structural variations exist, which likely contribute to differences in their biological activity profiles.
This compound , produced by Kibdelosporangium albatum, is characterized by a unique acylsaccharide structure.[2] Its absolute stereochemistry has been established as (3R,19S,25R,3'R,17'S,23'R) through total synthesis.[1]
Fattiviracins , produced by Streptomyces microflavus, comprise a family of at least 13 related derivatives (FV-1 to FV-13).[3] These are categorized into five families based on the varying lengths of their fatty acid moieties.[3] Fattiviracin FV-8, a major and well-studied derivative, consists of four glucose units and two trihydroxy fatty acid residues.[4]
A key point of contention arises from the total synthesis of this compound, which suggested that the originally proposed structure for the closely related fattiviracins may require revision.[1] The primary structural differences lie in the length and composition of the fatty acid side chains and the nature and arrangement of the sugar units.
Quantitative Comparison of Biological Activity
Both this compound and fattiviracins exhibit potent antiviral activity against a range of enveloped viruses. Their mechanism of action is believed to involve direct interaction with viral particles, thereby preventing their entry into host cells.[4] The following table summarizes the available quantitative data on their antiviral efficacy (EC50) and cytotoxicity (CC50).
| Compound | Virus | Cell Line | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI = CC50/EC50) |
| This compound | Herpes Simplex Virus type 1 (HSV-1) | Not Specified | Potent Activity | Not Specified | Not Specified |
| Fattiviracin FV-8 | Human Immunodeficiency Virus type 1 (HIV-1) IIIB | MAGI/CCR5 | 4.3 | 280 | ~65 |
| Human Immunodeficiency Virus type 1 (HIV-1) JR-FL | MAGI/CCR5 | 3.5 | 280 | 80 | |
| Human Immunodeficiency Virus type 1 (HIV-1) 89.6 | MAGI/CCR5 | 6.1 | 280 | ~46 | |
| Herpes Simplex Virus type 1 (HSV-1) KOS | Vero | 2.7 | >5000 | >1851 | |
| Varicella-Zoster Virus (VZV) Oka | Vero | 3.0 | >5000 | >1666 | |
| Influenza A virus (H1N1) | MDCK | 1.9 | Not Specified | Not Specified | |
| Influenza B virus (B/Lee/40) | MDCK | 3.3 | Not Specified | Not Specified |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and fattiviracins.
Antiviral Activity Assessment: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).
Protocol:
-
Cell Culture: A confluent monolayer of susceptible host cells (e.g., Vero cells for HSV-1) is prepared in multi-well plates.
-
Virus and Compound Preparation: A known titer of the virus is mixed with serial dilutions of the test compound (this compound or fattiviracin). A virus-only control is also prepared.
-
Infection: The cell monolayers are washed, and the virus-compound mixtures are added to the respective wells. The plates are incubated to allow for viral adsorption.
-
Overlay: After the adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose). This overlay restricts viral spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Staining and Counting: The cells are fixed and stained (e.g., with crystal violet). Plaques appear as clear zones against a stained cell monolayer. The number of plaques in each well is counted.
-
EC50 Calculation: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control. The EC50 value is determined from the resulting dose-response curve.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity (CC50).
Protocol:
-
Cell Seeding: Host cells are seeded in 96-well plates at a specific density and incubated to allow for attachment and growth.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound. A cell-only control (no compound) is included.
-
Incubation: The plates are incubated for a period comparable to the antiviral assay (e.g., 24-72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan (B1609692) Formation: Metabolically active cells will reduce the yellow MTT to purple formazan crystals. The plates are incubated for a few hours to allow for this conversion.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
CC50 Calculation: The percentage of cell viability is calculated for each compound concentration relative to the cell-only control. The CC50 value, the concentration that reduces cell viability by 50%, is determined from the dose-response curve.
Visualizing Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the proposed mechanism of action and the experimental workflow for antiviral testing.
References
- 1. Structure assignment, total synthesis, and antiviral evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New antiviral antibiotics, cycloviracins B1 and B2. I. Production, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structures of fattiviracin family, antiviral antibiotics. | Semantic Scholar [semanticscholar.org]
- 4. Biosynthesis of fattiviracin FV-8, an antiviral agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Acyclovir Dominates HSV-1 Treatment Landscape as Cycloviracin B1 Efficacy Data Remains Elusive
For researchers and drug development professionals, acyclovir (B1169) remains the well-established benchmark for anti-Herpes Simplex Virus-1 (HSV-1) therapy, with a wealth of supporting efficacy data and a clearly defined mechanism of action. In contrast, Cycloviracin B1, a glycolipid antibiotic, shows promise with reports of potent anti-HSV-1 activity but lacks publicly available quantitative data to allow for a direct, evidence-based comparison.
Acyclovir, a synthetic nucleoside analog, functions as a highly specific inhibitor of viral DNA synthesis. Its efficacy is contingent on its phosphorylation by the viral thymidine (B127349) kinase, a process that ensures its activation predominantly in infected cells. This targeted activation minimizes toxicity to uninfected host cells. Once converted to its triphosphate form, acyclovir is incorporated into the growing viral DNA chain by the viral DNA polymerase, leading to premature chain termination and halting viral replication.[1][2]
This compound, produced by Kibdelosporangium albatum, has been identified as having potent antiviral activity against HSV-1.[3][4] It is a unique macrocyclic diester composed of glucose units and long-chain hydroxy fatty acids.[5] While its total synthesis has been achieved, confirming that the entire complex structure is essential for its biological activity, specific details regarding its mechanism of action and quantitative measures of its efficacy, such as the 50% inhibitory concentration (IC50), have not been detailed in the available scientific literature.[6] General studies on other antiviral glycolipids suggest that they may interfere with the early stages of viral infection, such as attachment and entry into the host cell, by modulating the fluidity of the cell membrane or interacting with viral glycoproteins.[4][7]
Quantitative Comparison of Antiviral Efficacy
Due to the absence of specific efficacy data for this compound, a direct quantitative comparison with acyclovir is not possible at this time. The following table summarizes the well-documented in vitro efficacy of acyclovir against HSV-1.
| Compound | Virus Strain | Cell Line | IC50 | Citation |
| Acyclovir | Not Specified | Baby Hamster Kidney | 0.85 µM | [8] |
| Acyclovir | Clinical Isolates | Not Specified | 0.5 - 0.8 µg/mL |
Table 1: In Vitro Efficacy of Acyclovir against HSV-1. The 50% inhibitory concentration (IC50) represents the concentration of the drug required to inhibit viral replication by 50%.
Experimental Protocols
The standard method for determining the in vitro efficacy of antiviral compounds against HSV-1 is the plaque reduction assay.
Plaque Reduction Assay
This assay assesses the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death resulting from viral replication.
-
Cell Culture: A monolayer of susceptible cells, such as Vero (African green monkey kidney) cells, is prepared in multi-well plates.
-
Viral Infection: The cell monolayers are infected with a standardized amount of HSV-1.
-
Compound Application: Following viral adsorption, the infected cells are overlaid with a semi-solid medium (e.g., containing carboxymethyl cellulose (B213188) or agar) containing various concentrations of the test compound (e.g., acyclovir). A control group receives a medium without the compound.
-
Incubation: The plates are incubated for a period that allows for viral replication and plaque formation (typically 2-3 days).
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.
-
IC50 Determination: The percentage of plaque reduction is calculated for each compound concentration relative to the control. The IC50 value is then determined as the concentration of the compound that reduces the number of plaques by 50%.
Signaling Pathways and Mechanisms of Action
The mechanisms of action for acyclovir and the potential mechanism for a glycolipid antiviral like this compound are distinct.
Acyclovir's Mechanism of Action
Acyclovir's antiviral activity is a multi-step process that relies on both viral and host cell enzymes.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | The Interaction Mechanism Between Herpes Simplex Virus 1 Glycoprotein D and Host Antiviral Protein Viperin [frontiersin.org]
- 3. New antiviral antibiotics, cycloviracins B1 and B2. I. Production, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Characterization and Anti-HSV-1 and HSV-2 Activity of Glycolipids from the Marine Algae Osmundaria obtusiloba Isolated from Southeastern Brazilian Coast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New antiviral antibiotics, cycloviracins B1 and B2. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure assignment, total synthesis, and antiviral evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycoprotein Targeted Therapeutics: A New Era of Anti-Herpes Simplex Virus-1 Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro activities of penciclovir and acyclovir against herpes simplex virus types 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antiviral Activity of Synthetic Cycloviracin B1 Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antiviral activity of synthetic Cycloviracin B1 derivatives. While the natural product this compound has demonstrated potent antiviral properties, particularly against Herpes Simplex Virus (HSV), the development of synthetic derivatives aims to improve efficacy, selectivity, and pharmacokinetic profiles.[1] This document summarizes the available data on these synthetic analogs, offers detailed experimental protocols for their validation, and visualizes potential mechanisms of action.
Comparative Antiviral Activity
The following table summarizes the antiviral activity and cytotoxicity of synthetic this compound derivatives against Herpes Simplex Virus Type 1 (HSV-1). The data presented here is a representative compilation based on initial findings and hypothetical derivatives for illustrative purposes, as comprehensive comparative studies on a wide range of synthetic analogs are not yet publicly available.
| Compound | Modification | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound (Natural) | - | Data Not Available | Data Not Available | Data Not Available |
| CVB1-D1 | [Hypothetical Modification 1] | [Value] | [Value] | [Value] |
| CVB1-D2 | [Hypothetical Modification 2] | [Value] | [Value] | [Value] |
| CVB1-D3 | [Hypothetical Modification 3] | [Value] | [Value] | [Value] |
| Acyclovir (Control) | - | [Reference Value] | [Reference Value] | [Reference Value] |
Note: The lack of publicly available quantitative data from recent comparative studies on a series of synthetic this compound derivatives necessitates the use of placeholders. Researchers are encouraged to populate this table with their own experimental data.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of antiviral compounds. The following are standard protocols for determining the IC50 and CC50 values of synthetic this compound derivatives.
Cytotoxicity Assay (CC50 Determination)
This protocol determines the concentration of a compound that is toxic to 50% of the host cells.
-
Cell Line: Vero cells (or other appropriate host cell line for the virus)
-
Method:
-
Seed Vero cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the synthetic this compound derivatives in cell culture medium.
-
Remove the growth medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "cells only" control with fresh medium.
-
Incubate the plate for 48-72 hours at 37°C.
-
Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Measure the absorbance at the appropriate wavelength and calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.
-
Antiviral Activity Assay (IC50 Determination) by Plaque Reduction Assay
This assay quantifies the concentration of a compound required to inhibit viral replication by 50%.
-
Virus: Herpes Simplex Virus Type 1 (HSV-1)
-
Cell Line: Vero cells
-
Method:
-
Seed Vero cells in 6-well plates and grow to confluence.
-
Prepare serial dilutions of the synthetic this compound derivatives.
-
Infect the confluent cell monolayers with a known titer of HSV-1 (e.g., 100 plaque-forming units/well) for 1 hour at 37°C.
-
After incubation, remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).
-
Overlay the cells with a mixture of culture medium (e.g., DMEM with 2% FBS) and 0.5% methylcellulose (B11928114) containing the various concentrations of the test compounds.
-
Incubate the plates for 2-3 days at 37°C in a 5% CO2 atmosphere until visible plaques are formed.
-
Fix the cells with a methanol/acetone solution and stain with a crystal violet solution.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound).
-
The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.
-
Visualizing Methodologies and Pathways
Experimental Workflow for Antiviral Screening
The following diagram illustrates the general workflow for screening synthetic this compound derivatives for antiviral activity.
Caption: General workflow for the antiviral screening of synthetic this compound derivatives.
Hypothetical Signaling Pathway of Viral Inhibition
The precise mechanism of action for this compound and its derivatives has not been fully elucidated. The following diagram presents a hypothetical signaling pathway illustrating potential points of viral inhibition based on the mechanisms of other antiviral agents.[2][3][4]
Caption: Hypothetical mechanism of action for this compound derivatives targeting viral lifecycle stages.
References
- 1. New antiviral antibiotics, cycloviracins B1 and B2. I. Production, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 4. A review: Mechanism of action of antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antiviral Spectrum of Cycloviracin B1 and Other Macrolides
For Immediate Release
[City, State] – December 3, 2025 – A comprehensive comparative guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the antiviral properties of Cycloviracin B1 alongside other prominent macrolides, including erythromycin, azithromycin, clarithromycin (B1669154), and fidaxomicin. This guide provides a detailed examination of their antiviral spectrum, potency, and mechanisms of action, supported by experimental data and detailed protocols.
This compound, a novel macrolide, has demonstrated potent antiviral activity, particularly against Herpes Simplex Virus type 1 (HSV-1)[1]. While quantitative data for its half-maximal inhibitory concentration (IC50) is not widely available in publicly accessible literature, its efficacy against this DNA virus distinguishes it from many other macrolides, which have been more extensively studied for their effects on RNA viruses.
In contrast, the antiviral effects of well-established macrolides like erythromycin, azithromycin, and clarithromycin are often attributed to their immunomodulatory and anti-inflammatory properties rather than direct viral inhibition[2][3][4]. These macrolides can modulate host immune responses, which may contribute to their clinical benefits in the context of viral respiratory infections[2][3][4].
Azithromycin has shown the broadest antiviral activity among the commonly prescribed macrolides, with in vitro studies demonstrating efficacy against a range of viruses including Zika virus, Ebola virus, and rhinoviruses[5][6]. Erythromycin has exhibited inhibitory effects on Human Coronavirus OC43 (HCoV-OC43) and SARS-CoV-2 pseudovirus in laboratory settings. Clarithromycin has also been noted for its in vitro activity against Influenza A virus[2].
Fidaxomicin, another macrolide antibiotic, is primarily recognized for its narrow-spectrum antibacterial activity, particularly against Clostridioides difficile[7][8]. Current literature does not indicate significant antiviral properties for fidaxomicin, and it is generally not prescribed for viral infections[8][9].
This guide aims to provide a clear and objective comparison to aid researchers in the ongoing search for effective antiviral agents.
Quantitative Comparison of Antiviral Activity
The following table summarizes the available quantitative data on the antiviral spectrum and potency of this compound and other selected macrolides.
| Macrolide | Virus | Assay | Cell Line | Potency (IC50/EC50) | Reference |
| This compound | Herpes Simplex Virus type 1 (HSV-1) | Not Specified | Not Specified | Potent antiviral activity reported | [1] |
| Erythromycin estolate | Human Coronavirus OC43 (HCoV-OC43) | Plaque Reduction Assay | Not Specified | 1.40 µM | [6] |
| SARS-CoV-2 (pseudovirus) | Not Specified | HEK293T | Inhibitory at 100 µg/ml | ||
| Azithromycin | SARS-CoV-2 | Cytopathic Effect (CPE) Assay | Vero E6 | 2.12 µM | [10] |
| Zika Virus | Not Specified | Not Specified | ~1-6 µM | [3] | |
| Ebola Virus | Not Specified | Not Specified | ~1-6 µM | [3] | |
| Rhinovirus | Not Specified | Not Specified | ~1-6 µM | [3] | |
| Influenza A (H1N1) | Not Specified | Not Specified | Not effective | [3] | |
| Clarithromycin | Influenza A Virus | Plaque Reduction Assay | MDCK & A549 | 25 µg/mL | [2] |
| Fidaxomicin | Not applicable | Not applicable | Not applicable | Not typically used for viral infections | [8][9] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antiviral activity.
Plaque Reduction Assay
This assay is a standard method for quantifying the infectivity of a lytic virus and evaluating the efficacy of antiviral compounds.
Objective: To determine the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (IC50).
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero E6, MDCK) in multi-well plates.
-
Virus stock of known titer.
-
Serial dilutions of the test compound (e.g., macrolide).
-
Serum-free cell culture medium.
-
Semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose).
-
Staining solution (e.g., crystal violet).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of the test compound in serum-free medium.
-
Virus Preparation: Dilute the virus stock to a concentration that yields a countable number of plaques.
-
Infection: Aspirate the culture medium from the cells and infect the monolayer with the prepared virus suspension. A virus control (no compound) and a cell control (no virus, no compound) should be included.
-
Treatment: Immediately after infection, add the different concentrations of the test compound to the respective wells.
-
Adsorption: Incubate the plates for 1-2 hours to allow for viral attachment and entry.
-
Overlay: Aspirate the inoculum and add the semi-solid overlay medium. This restricts the spread of progeny virions to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Staining: Aspirate the overlay and stain the cell monolayer with a staining solution (e.g., crystal violet) to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Cytopathic Effect (CPE) Inhibition Assay
This assay is used to screen for antiviral compounds by measuring the inhibition of virus-induced cell death.
Objective: To determine the concentration of an antiviral agent that protects 50% of the cells from virus-induced cytopathic effects (EC50).
Materials:
-
Host cells susceptible to the virus (e.g., Vero E6, A549) in 96-well plates.
-
Virus stock.
-
Serial dilutions of the test compound.
-
Cell culture medium.
-
Cell viability assay reagent (e.g., Neutral Red, MTT, or ATP-based reagents).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and incubate to form a semi-confluent monolayer.
-
Compound Addition: Add serial dilutions of the test compound to the wells.
-
Virus Infection: Infect the cells with a pre-titered amount of virus that causes a significant cytopathic effect. Include virus control (no compound) and cell control (no virus, no compound) wells.
-
Incubation: Incubate the plate for a period sufficient to allow for the development of CPE (typically 3-7 days).
-
Quantification of CPE: Assess cell viability using a suitable method. For example, with a Neutral Red assay, the dye is taken up by viable cells and can be quantified spectrophotometrically after extraction.
-
Data Analysis: Calculate the percentage of protection for each compound concentration relative to the virus and cell controls. The EC50 value is determined by plotting the percentage of protection against the compound concentration.
Visualizing Key Processes and Comparisons
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for antiviral drug screening.
References
- 1. researchgate.net [researchgate.net]
- 2. Macrolide Therapy in Respiratory Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacology Perspectives on the Antiviral Activity of Azithromycin and Use in COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrolide therapy in respiratory viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azithromycin, a 15-membered macrolide antibiotic, inhibits influenza A(H1N1)pdm09 virus infection by interfering with virus internalization process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Erythromycin Estolate Is a Potent Inhibitor Against HCoV-OC43 by Directly Inactivating the Virus Particle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clinical evidences on the antiviral properties of macrolide antibiotics in the COVID-19 era and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. Antiviral effects of azithromycin: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Antiviral Mechanisms of Cycloviracin B1: A Comparative Guide
An In-depth Analysis of Cycloviracin B1's Mode of Action Against Herpes Simplex Virus Type 1, in Comparison to the Established Antiviral Agent, Acyclovir (B1169).
This guide provides a comparative analysis of the antiviral mechanism of this compound, a potent anti-herpes simplex virus type 1 (HSV-1) compound, with the well-characterized drug Acyclovir. Due to the limited publicly available data on the specific mechanism of this compound, this guide presents a hypothesized mode of action based on the activity of similar macrolide compounds against HSV-1. This comparison is intended for researchers, scientists, and drug development professionals to highlight key differences in antiviral strategies and to provide a framework for the experimental validation of novel antiviral compounds.
Introduction to this compound and Antiviral Comparators
This compound is a macrolide antibiotic that has demonstrated potent antiviral activity against Herpes Simplex Virus type 1 (HSV-1)[1]. While its complete mechanism of action is not yet fully elucidated, related macrolide compounds have been shown to interfere with the early stages of viral replication. For a comprehensive comparison, we will contrast the proposed mechanism of this compound with that of Acyclovir, a cornerstone in anti-herpetic therapy. Acyclovir is a nucleoside analog that selectively inhibits viral DNA synthesis, a mechanism distinct from that proposed for this compound[2][3].
Comparative Analysis of Antiviral Mechanisms
The following table summarizes the key mechanistic differences between this compound (proposed) and Acyclovir (established).
| Feature | This compound (Proposed Mechanism) | Acyclovir (Established Mechanism) |
| Drug Class | Macrolide Antibiotic | Guanosine Nucleoside Analog |
| Viral Target | Proposed to be an early-stage replication process, potentially involving immediate-early gene expression. | Viral DNA Polymerase[2][4] |
| Activation | Likely acts directly without the need for viral-enzyme-mediated activation. | Requires phosphorylation by viral thymidine (B127349) kinase (TK) to its active triphosphate form[3]. |
| Mechanism of Action | Hypothesized to inhibit the expression or function of viral immediate-early proteins, such as ICP0 and ICP4, which are crucial for initiating the viral replication cascade. | The active triphosphate form competes with dGTP for incorporation into the growing viral DNA chain by viral DNA polymerase. This leads to chain termination as Acyclovir lacks a 3'-hydroxyl group, thus halting viral DNA replication[3]. |
| Selectivity | The basis for selectivity is not fully understood but may involve specific interactions with viral or host factors involved in early replication. | High selectivity is achieved through its specific activation by viral TK in infected cells and its higher affinity for viral DNA polymerase over host cell DNA polymerase[2][3]. |
| Antiviral Activity (IC50 vs. HSV-1) | Not reported in publicly available literature. | 0.1 µM[5] |
| Cytotoxicity (CC50) | Not reported in publicly available literature. | >300 µM in uninfected cells |
Proposed Signaling Pathway for this compound
The following diagram illustrates the hypothesized mechanism of action for this compound, where it is proposed to interfere with the expression of viral immediate-early genes, a critical step that precedes viral DNA replication.
Caption: Proposed mechanism of this compound against HSV-1.
Established Signaling Pathway for Acyclovir
This diagram details the well-documented mechanism of Acyclovir, highlighting its activation by viral thymidine kinase and subsequent inhibition of viral DNA polymerase.
Caption: Established mechanism of action for Acyclovir.
Experimental Protocols for Mechanism of Action Studies
To validate the proposed mechanism of this compound and other novel antiviral agents, a series of in vitro assays are required. The following are detailed protocols for key experiments.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the compound that is toxic to the host cells (CC50).
Methodology:
-
Seed Vero cells (or other suitable host cells) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a cell-only control (no compound).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the CC50 value (the concentration that reduces cell viability by 50%).
Plaque Reduction Assay
Objective: To determine the antiviral activity of the compound by quantifying the reduction in viral plaques (IC50).
Methodology:
-
Seed Vero cells in 24-well plates to form a confluent monolayer.
-
Prepare serial dilutions of this compound.
-
Pre-incubate a known titer of HSV-1 (e.g., 100 plaque-forming units, PFU) with an equal volume of the compound dilutions for 1 hour at 37°C.
-
Infect the Vero cell monolayers with the virus-compound mixtures.
-
After 1 hour of adsorption, remove the inoculum and overlay the cells with a medium containing 1% methylcellulose (B11928114) and the corresponding concentration of the compound.
-
Incubate the plates for 2-3 days until viral plaques are visible.
-
Fix the cells with methanol (B129727) and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each concentration relative to the virus-only control and determine the IC50 value (the concentration that inhibits plaque formation by 50%).
Time-of-Addition Assay
Objective: To determine the stage of the viral replication cycle inhibited by the compound.
Methodology:
-
Seed Vero cells in 24-well plates.
-
Infect the cells with HSV-1 at a high multiplicity of infection (MOI).
-
Add a fixed, effective concentration of this compound at different time points relative to infection:
-
Pre-treatment: Add compound 2 hours before infection and remove it before adding the virus.
-
During infection: Add compound along with the virus for the 1-hour adsorption period.
-
Post-infection: Add compound at various times after infection (e.g., 0, 2, 4, 6, 8 hours post-infection).
-
-
After 24 hours of incubation, harvest the cells and virus, and determine the viral titer using a plaque assay.
-
A significant reduction in viral titer when the compound is added at a specific time point indicates the stage of the replication cycle that is being inhibited.
Western Blot Analysis for Viral Protein Expression
Objective: To assess the effect of the compound on the expression of specific viral proteins (e.g., immediate-early, early, and late proteins).
Methodology:
-
Infect Vero cells with HSV-1 in the presence or absence of this compound.
-
Harvest the cells at different time points post-infection (e.g., 2, 6, 12, 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.
-
Probe the membrane with primary antibodies specific for HSV-1 immediate-early (e.g., ICP4), early (e.g., DNA polymerase), and late (e.g., gD) proteins.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
Visualize the protein bands using a chemiluminescent substrate. A reduction in the expression of a specific class of viral proteins will provide insight into the compound's mechanism of action.
Experimental Workflow for Antiviral Mechanism of Action Studies
The following diagram outlines a logical workflow for characterizing the mechanism of action of a novel antiviral compound.
Caption: Workflow for antiviral mechanism of action studies.
Conclusion
While this compound shows promise as a potent anti-HSV-1 agent, further investigation into its precise mechanism of action is crucial for its development as a therapeutic. The proposed mechanism, targeting early-stage viral replication, presents an alternative strategy to the direct inhibition of DNA synthesis employed by Acyclovir. The experimental protocols and workflows detailed in this guide provide a robust framework for the comprehensive characterization of this compound and other novel antiviral candidates, ultimately contributing to the expansion of our antiviral arsenal.
References
- 1. New antiviral antibiotics, cycloviracins B1 and B2. I. Production, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action and selectivity of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Acyclovir? [synapse.patsnap.com]
- 4. Herpes simplex virus type 1 DNA polymerase. Mechanism of inhibition by acyclovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting viral entry as a strategy for broad-spectrum antivirals - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Cycloviracin B1: A Guide to Cytotoxicity Assessment in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Cycloviracin B1, a macrolide antibiotic, has garnered attention for its potent antiviral properties, particularly against Herpes Simplex Virus type 1.[1] While its therapeutic potential as an antiviral agent is of significant interest, a comprehensive evaluation of its cytotoxic profile across various cell lines is crucial for advancing its development. This guide provides a framework for assessing the cytotoxicity of this compound, outlines standard experimental protocols, and offers a comparative perspective on evaluating therapeutic compounds.
The Importance of Cytotoxicity Profiling
Cytotoxicity assays are fundamental in drug development to determine a compound's toxicity to cells. These in vitro studies are essential for establishing a therapeutic window, where a drug is effective against its target (e.g., a virus or cancer cell) while minimizing harm to healthy host cells. A favorable cytotoxicity profile is characterized by high potency against the target and low toxicity towards normal cells, indicating a high degree of selectivity.
Comparative Cytotoxicity Data of this compound
As of late 2025, publicly available, peer-reviewed studies providing specific IC50 (half-maximal inhibitory concentration) values for this compound across a diverse panel of cell lines are limited. The primary focus of existing research has been on its antiviral efficacy.[1][2]
To facilitate future comparative analysis, the following table provides a standardized format for presenting cytotoxicity data. Researchers generating new data on this compound are encouraged to use a similar structure to ensure clarity and comparability with other compounds.
Table 1: Hypothetical Cytotoxicity Profile of this compound in Various Cell Lines
| Cell Line | Cell Type | Assay Type | IC50 (µM) | Test Compound |
| Cancer Cell Lines | ||||
| HeLa | Cervical Cancer | MTT | Data not available | This compound |
| MCF-7 | Breast Cancer | MTT | Data not available | This compound |
| A549 | Lung Cancer | XTT | Data not available | This compound |
| HepG2 | Liver Cancer | LDH | Data not available | This compound |
| Normal Cell Lines | ||||
| Vero | Kidney epithelial (Monkey) | MTT | Data not available | This compound |
| HEK293 | Embryonic Kidney (Human) | MTT | Data not available | This compound |
| HDF | Dermal Fibroblast (Human) | XTT | Data not available | This compound |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols for Cytotoxicity Assessment
Standardized protocols are critical for the reproducibility and comparison of cytotoxicity data. The following are detailed methodologies for commonly used cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (and control compounds) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
LDH (Lactate Dehydrogenase) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate (B86563) dehydrogenase released from damaged cells.
Methodology:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate and NAD+. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.
-
Absorbance Measurement: Measure the absorbance of NADH at a wavelength of 340 nm.
-
Data Analysis: The amount of LDH released is proportional to the number of lysed cells. Calculate the percentage of cytotoxicity and determine the IC50 value.
Experimental Workflow for Cytotoxicity Evaluation
The following diagram illustrates a typical workflow for evaluating the cytotoxicity of a test compound like this compound.
Caption: A generalized workflow for in vitro cytotoxicity testing of a compound.
Signaling Pathways in Cytotoxicity
While specific pathways affected by this compound are not yet fully elucidated, cytotoxic compounds often induce cell death through apoptosis or necrosis. The diagram below illustrates a simplified apoptotic signaling cascade that can be investigated.
Caption: A simplified overview of the extrinsic and intrinsic apoptosis pathways.
Conclusion
While the antiviral activity of this compound is promising, a thorough understanding of its cytotoxic effects is paramount for its journey from a laboratory curiosity to a potential therapeutic agent. The generation of comprehensive and standardized cytotoxicity data across a panel of cancerous and normal cell lines will be a critical next step in its preclinical development. The methodologies and frameworks presented in this guide are intended to support researchers in this essential endeavor.
References
assessing the stability of Cycloviracin B1 under various experimental conditions
A Researcher's Guide to Assessing the Stability of Cycloviracin B1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the stability of this compound, a potent antiviral glycolipid. While specific experimental stability data for this compound is not currently available in public literature, this document outlines the necessary experimental protocols, data presentation formats, and comparative analyses required to thoroughly evaluate its stability profile. This guide is based on established principles of stability testing for natural products and antiviral agents as outlined by regulatory bodies like the International Council for Harmonisation (ICH).
Comparative Stability Assessment: A Hypothetical Overview
A crucial aspect of understanding a drug candidate's potential is to benchmark its stability against other relevant compounds. For this compound, suitable comparators would include other macrolide antivirals or other natural products with similar functional groups. The goal is to determine if this compound possesses a favorable stability profile for further development.
Table 1: Hypothetical Comparative Stability of this compound under Forced Degradation Conditions
| Condition | Stressor | Time (hours) | This compound (% Degradation) | Comparator A (e.g., Acyclovir) (% Degradation) | Comparator B (e.g., Erythromycin) (% Degradation) | Major Degradants Formed |
| Acidic | 0.1 N HCl | 2, 8, 24 | 5.2 | 1.5 | 15.8 | Hydrolyzed glycosidic bonds |
| Alkaline | 0.1 N NaOH | 2, 8, 24 | 12.5 | 2.3 | 8.9 | Epimerization, ester hydrolysis |
| Oxidative | 3% H₂O₂ | 2, 8, 24 | 8.9 | 3.1 | 6.4 | Oxidized hydroxyl groups |
| Thermal | 60°C | 24, 72, 168 | 4.1 | 1.1 | 3.5 | Dehydration products |
| Photolytic | ICH Q1B | 24, 72, 168 | 6.7 | 4.5 | 5.1 | Photoxidation products |
Table 2: Hypothetical Long-Term Stability of this compound in Different Formulations
| Storage Condition | Formulation | Time (months) | Assay (%) | Purity (%) | Appearance |
| 25°C / 60% RH | 0.5 mg/mL in PBS, pH 7.4 | 0, 3, 6, 12 | 99.8 | 99.9 | Clear, colorless |
| 12 | 95.2 | 96.1 | Slight opalescence | ||
| Lyophilized Powder | 0, 3, 6, 12 | 100.1 | 99.9 | White crystalline | |
| 12 | 99.5 | 99.8 | No change | ||
| 40°C / 75% RH | 0.5 mg/mL in PBS, pH 7.4 | 0, 1, 3, 6 | 99.8 | 99.9 | Clear, colorless |
| 6 | 88.4 | 90.2 | Yellowish tint | ||
| Lyophilized Powder | 0, 1, 3, 6 | 100.1 | 99.9 | White crystalline | |
| 6 | 98.9 | 99.5 | No change |
Experimental Protocols
Detailed methodologies are essential for reproducible stability studies. The following protocols are based on general guidelines for forced degradation and stability testing of pharmaceutical substances.[1][2]
Forced Degradation Studies
Forced degradation, or stress testing, is crucial for identifying potential degradation products and understanding the intrinsic stability of a molecule.[1][2]
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or dimethyl sulfoxide).
-
Acid Hydrolysis: Mix the stock solution with 0.1 N hydrochloric acid to achieve a final drug concentration of 0.1 mg/mL. Incubate at 60°C and collect samples at 0, 2, 8, and 24 hours. Neutralize the samples before analysis.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 N sodium hydroxide (B78521) to a final concentration of 0.1 mg/mL. Incubate at 60°C and collect samples at 0, 2, 8, and 24 hours. Neutralize the samples before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide to a final concentration of 0.1 mg/mL. Store at room temperature, protected from light, and collect samples at 0, 2, 8, and 24 hours.
-
Thermal Degradation: Store the solid drug substance and the stock solution in a temperature-controlled oven at 60°C. Collect samples at 0, 24, 72, and 168 hours.
-
Photostability: Expose the solid drug substance and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.
-
Analysis: Analyze all samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method. The method should be able to separate the parent drug from all degradation products. Peak purity should be assessed using a photodiode array (PDA) detector.
Long-Term and Accelerated Stability Studies
These studies are designed to predict the shelf-life of the drug product under defined storage conditions.[3][4][5][6]
-
Sample Preparation: Prepare at least three batches of the drug product (e.g., lyophilized powder, solution in a buffered vehicle).
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.
-
-
Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Parameters to be Tested:
-
Appearance: Visual inspection for color change, precipitation, or other physical changes.
-
Assay: Quantification of the active pharmaceutical ingredient (API) using a validated HPLC method.
-
Purity: Determination of impurities and degradation products using HPLC.
-
pH: For liquid formulations.
-
Moisture Content: For solid formulations.
-
Visualizing Experimental Workflows and Pathways
Clear diagrams of experimental processes are essential for protocol understanding and implementation.
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Protocol for Long-Term and Accelerated Stability Testing.
Given the complex structure of this compound, with its numerous hydroxyl and ester functional groups, and glycosidic linkages, it is likely susceptible to hydrolysis under both acidic and alkaline conditions.[7][8][9][10] The presence of multiple chiral centers also suggests that epimerization could be a potential degradation pathway. Oxidative degradation is also possible due to the high density of hydroxyl groups. Understanding these potential degradation pathways is critical for developing a stable formulation and defining appropriate storage conditions. The execution of the protocols outlined in this guide will provide the necessary data to establish a comprehensive stability profile for this compound, a critical step in its journey from a promising antiviral compound to a potential therapeutic agent.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 4. siip.ac.in [siip.ac.in]
- 5. www3.paho.org [www3.paho.org]
- 6. gmpsop.com [gmpsop.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | C83H152O33 | CID 73120702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Total synthesis of the antiviral glycolipid cycloviracin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cycloviracin B2 | C83H150O33 | CID 3083354 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Cycloviracin B1
For researchers, scientists, and drug development professionals, ensuring safety during the handling of potent antiviral compounds like Cycloviracin B1 is paramount. Adherence to strict protocols for personal protective equipment (PPE), operational procedures, and waste disposal is critical to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate PPE. The following table summarizes the recommended equipment for handling this potent antiviral agent.[1]
| PPE Item | Specification | Purpose |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. The outer glove should be removed in the containment area.[1] |
| Gown | Disposable, solid-front, back-closing gown made of a coated, low-permeability fabric. | Protects the body from splashes and aerosol contamination.[1] |
| Respiratory Protection | A NIOSH-approved N95 respirator at a minimum. A Powered Air-Purifying Respirator (PAPR) is required for procedures with a high risk of aerosolization. | Prevents inhalation of aerosolized particles of the antiviral agent.[1] |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects the eyes from splashes and aerosols.[1] |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contaminants out of the laboratory.[1] |
Operational Plan: Handling this compound
All manipulations of this compound should be performed within a certified Class II Biosafety Cabinet (BSC) to provide personnel, product, and environmental protection.
Step-by-Step Handling Protocol:
-
Preparation: Before commencing any work, ensure the Class II Biosafety Cabinet is operating correctly. Gather all necessary materials and reagents.
-
Donning PPE: Put on all required PPE in the correct order, ensuring a proper fit.
-
Handling: Conduct all experimental procedures with this compound inside the BSC. Employ careful techniques to minimize the generation of aerosols.
-
Doffing PPE: Remove PPE in a designated area, following a strict procedure to avoid self-contamination. The outer pair of gloves should be removed within the containment area.[1]
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of waste contaminated with this compound is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Container Specification | Disposal Procedure |
| Solid Waste | Labeled, leak-proof, puncture-resistant biohazard bags. | Autoclave to deactivate the antiviral agent, followed by incineration.[1] |
| Liquid Waste | Labeled, sealed, and leak-proof containers. | Chemical disinfection with a validated disinfectant, followed by disposal in accordance with institutional and local regulations.[1] |
| Sharps | Puncture-resistant sharps containers. | Autoclave followed by incineration.[1] |
Spill Response
In the event of a spill, immediate and correct action is critical.
-
Alert: Immediately notify others in the vicinity.
-
Evacuate: Evacuate the immediate area of the spill.
-
Secure: Secure the area to prevent entry.
-
Report: Report the spill to the laboratory supervisor and the institutional safety office.
-
Cleanup: Only trained personnel wearing appropriate PPE should clean the spill using an approved spill kit.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
